Recent studies have revealed new potential applications for ethacridine, supported by quantitative data.
This compound shows promise in combating bacterial infections, particularly in challenging contexts like diabetic foot ulcers (DFUs). A 2025 study used network pharmacology and molecular dynamics to propose a multi-target mechanism, with molecular docking showing strong binding affinities to key human targets like MMP9 (-9.8 kcal/mol) [1] [2]. Experimental data also confirms its direct antibacterial efficacy, as shown in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC₉₀) of this compound Lactate |
|---|---|
| Salmonella enterica (Gram-negative) | 9.7 µg/mL [3] |
| Bacillus cereus (Gram-positive) | 6.2 µg/mL [3] |
Note: The study found this compound lactate and its nanoformulations exhibited broad-spectrum activity against all tested Gram-positive and Gram-negative bacteria with low toxicity to human cells in vitro [3].
A 2021 high-throughput screening study identified this compound as a potent inhibitor of SARS-CoV-2, with a half-maximal effective concentration (EC₅₀) of approximately 0.08 μM. The primary mechanism is the direct inactivation of viral particles, preventing them from binding to host cells [4].
Research indicates this compound has anticancer properties. A 2019 in vitro study on thyroid cancer cell lines demonstrated that it:
The half-maximal inhibitory concentration (IC₅₀) for cell viability was approximately 8.96 - 11.85 μM after 72 hours of treatment in various thyroid cancer cell lines [5]. These effects are linked to its role as a PARG inhibitor and TAZ activator [5] [6].
For researchers, here are summaries of key methodologies used in recent this compound studies.
This protocol evaluates the direct inactivation of viral particles [4].
The diagram below illustrates this experimental workflow:
This 2025 study used an integrated computational and experimental approach [1] [2].
The workflow for this multi-step analysis is shown below:
This protocol assesses the effects on cancer cell viability, death, and differentiation [5].
This compound's effects are mediated through several key pathways as illustrated below:
Ethacridine lactate monohydrate has two primary established uses and one recently discovered molecular mechanism, supported by the following quantitative data:
| Activity/Application | Key Findings | Experimental Data |
|---|
| Antiseptic Activity | Effective against Gram-positive bacteria, with lower efficacy against Gram-negative strains [1] [2]. | MIC for S. aureus (including MRSA): 100-200 μg/mL [2] MIC for E. coli: 200-800 μg/mL [2] MIC for P. vulgaris & P. mirabilis: >1,600 μg/mL [2] | | Abortifacient Use | Used for second-trimester labor induction; considered safer than hypertonic saline [1]. | Dose/Route: Up to 150 ml of a 0.1% solution, instilled extra-amniotically [1] Onset of Action: Labor typically ensues in 20-40 hours [1] | | PARG Inhibition | Identified as an inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a potential therapeutic target [2]. | Research use as a biochemical tool to study PARG-related pathways [2] |
For researchers aiming to work with this compound, here are detailed methodologies for key experiments based on the cited literature.
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound lactate monohydrate against bacterial strains [2].
This outlines a general approach for studying its PARG inhibitory activity, which is typically measured using specialized biochemical kits.
The following diagram illustrates the experimental workflow for investigating this compound lactate monohydrate's antibacterial and PARG inhibition activities, integrating the protocols above.
This workflow outlines the parallel paths for investigating the antibacterial and PARG inhibition activities of this compound lactate monohydrate [2].
While the search results do not contain specific PK/PD (Pharmacokinetics/Pharmacodynamics) data for this compound lactate monohydrate, its recent identification as a PARG inhibitor highlights its potential in modern drug discovery [2]. In such contexts, PKPD modeling is a critical tool that integrates:
This modeling approach is indispensable for optimizing molecular design, predicting human doses from preclinical studies, and accelerating clinical development [3]. For a novel target like PARG, establishing a PKPD model would be a crucial step in translating the initial findings for this compound lactate monohydrate into a viable therapeutic strategy.
The synthesis of ethacridine lactate involves a multi-step process, with the formation of a key nitro-intermediate being a critical stage. The table below summarizes and compares two optimized industrial preparation methods for this intermediate, 2-ethoxy-6-nitroacridin-9-amine, as detailed in recent patents.
Table 1: Comparison of Industrial Synthesis Methods for 2-ethoxy-6-nitroacridin-9-amine
| Aspect | Method 1: One-Pot Synthesis with Nitrogen Protection [1] | Method 2: Phosphoryl Chloride (POCl₃) Activation [2] |
|---|
| Key Steps | 1. Condensation of reactants in organic solvent. 2. One-pot cyclization with a reducing agent (Zn/NH₄Cl). 3. Crystallization from a water-methanol mixed solution. | 1. Activation with POCl₃ in a polar aprotic solvent. 2. Cyclization using ammonia or ammonium hydroxide. 3. Use of a catalyst (e.g., benzoate salts). | | Raw Materials | 2-Ethoxy-6-nitroaniline and a carboxylic acid derivative. | m-Nitrophenol and a fatty alcohol (to form the ethoxy group). | | Reaction Conditions | Heated reaction (approx. 100°C), cooled, then reduced with Zn/NH₄Cl at 65-75°C. | Reflux conditions, cyclization at 50-60°C. | | Work-up & Purification | Filtration of the solid product after cooling. Washing with water and organic solvent. | - | | Reported Advantages | Shorter production cycle, higher yield, reduced three-waste pollution, suitable for industrial production. | High-purity product, reduced environmental pollution, cost-effective. |
The following diagram outlines the general sequence for synthesizing this compound lactate, integrating the steps from both methods to show the pathway from raw materials to the final pharmaceutical product.
Synthesis pathway for this compound lactate, integrating key steps from multiple patents [1] [2].
This protocol is adapted from the method outlined in [1].
This advanced protocol describes creating novel solid forms of this compound with salicylic acid to potentially modify its physicochemical properties. Two primary methods are used:
Table 2: Methods for Preparing this compound-Salicylic Acid Multicomponent Crystals
| Method | Procedure | Outcome |
|---|---|---|
| Crystallization from Solution | Dissolve 6,9-Diamino-2-ethoxyacridine-DL-lactate monohydrate (0.05 g, 0.138 mmol) and salicylic acid (0.011 g, 0.08 mmol) in 3 mL of an ethanol/water mixture (2:1 v/v). Heat for 15 minutes to dissolve, then allow the solution to evaporate slowly at room temperature for several days. | Yellow crystals of the 6,9-Diamino-2-ethoxyacridinium 2-hydroxybenzoate dihydrate complex (Compound 1). |
| Liquid-Assisted Grinding (LAG) | Place stoichiometric amounts of the this compound base and salicylic acid in a ball mill. Add a small, catalytic amount of a solvent (e.g., ethanol). Mill the mixture for a defined period. | An anhydrous salt complex (Compound 3) with a yield close to 100%. The structure is more compact than the solution-grown crystal. |
Translating the synthesized active pharmaceutical ingredient (API) into a stable and effective formulation is crucial. Key research has focused on optimizing the formulation of this compound solutions for maximum stability.
Table 3: Optimization of this compound Solution Formulation [4]
| Factor | Optimal Condition | Impact on Stability |
|---|---|---|
| pH Value | pH 4.5 | A lower pH (4.0) offers the highest theoretical stability, but pH 4.5 is chosen as the optimal compromise to reduce tissue irritation while maintaining good stability. |
| Antioxidants | None | The addition of antioxidants like p-phenetidine can improve stability but introduces potential irritants and increases cost. The optimal formulation avoids them. |
| Inert Gas | Purging with Nitrogen for 2 minutes | Replacing oxygen in the solution headspace with nitrogen significantly slows oxidative degradation, making this the most impactful factor. |
The synthesis of this compound lactate is a mature process with well-established industrial protocols that prioritize yield, purity, and environmental impact. Current scientific research is pushing the boundaries by exploring novel solid forms, such as drug-drug multicomponent crystals, which can offer new avenues for drug delivery and combination therapies [3]. Furthermore, systematic formulation studies ensure that the final medicinal product is stable and effective for clinical use, particularly in wound care and antiseptic solutions [4].
For drug development and quality control, a validated UV spectrophotometric method exists for estimating ethacridine lactate in bulk and pharmaceutical formulations. The key parameters are summarized below [1].
| Parameter | Specification |
|---|---|
| λmax | 271 nm |
| Solvent | Double distilled water |
| Linearity Range | 2–12 μg/ml |
| Correlation Coefficient | 0.998 |
| Regression Equation | Y = 0.016795X + 0.00768 |
| Molar Absorptivity | 59.781 × 10³ L/mol·cm |
| Limit of Detection (LOD) | 0.11 μg |
| Limit of Quantitation (LOQ) | 0.43 μg |
This method was validated as per ICH guidelines [1]:
This compound lactate (7-ethoxyacridine-3,9-diamine 2-hydroxypropanoic acid) is an aromatic organic compound with several established biological activities, though its full pharmacokinetic journey (ADME) is not well-characterized [2].
| Aspect | Description |
|---|---|
| Primary Uses | Antiseptic; Labor induction and second-trimester medical abortion |
| Antimicrobial Activity | Effective primarily against Gram-positive bacteria (e.g., Staphylococci, Streptococci); ineffective against Gram-negative Pseudomonas aeruginosa [2]. |
| Mechanism in Myometrium | Induces uterine contractions by activating mast cells to release mediators like prostaglandin F2α, prostaglandin E2, prostacyclin, and thromboxane A2 [3] [4]. |
| Effect on GI Barrier (Research) | Attenuates inflammatory markers (IL-6, IL-1β, TNF-α) and helps normalize tight junction, adherent junction, and mucin gene expression in stressed intestinal organoids [5]. |
The following diagram illustrates the mechanism of this compound lactate in inducing uterine contractions, based on organ bath and cell culture studies [4]:
The absence of detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) is a common challenge for older drugs like this compound lactate. To proceed with your research, you could:
Ethacridine lactate (EL), also known as rivanol, is a well-known acridine derivative with a long history of use as a topical antiseptic and in other therapeutic applications [1]. Recent research has revealed that its pharmacological actions are far more complex and multifaceted than previously understood, involving multi-target mechanisms against bacterial biofilms, modulation of inflammatory pathways, and protection of epithelial barrier function [2] [3] [4]. This whitepaper provides a comprehensive technical overview of EL's pharmacodynamic properties, integrating the latest research findings to support drug development efforts.
A 2025 systematic investigation integrated network pharmacology, molecular docking, and molecular dynamics simulation to elucidate EL's antibacterial mechanisms against diabetic foot ulcers (DFUs) [2]:
Table 1: Key Target Binding Affinities of this compound Lactate
| Target Protein | Biological Function | Binding Affinity (kcal/mol) | Therapeutic Significance |
|---|---|---|---|
| MMP9 | Matrix metalloproteinase involved in tissue remodeling | -9.8 | Critical for biofilm disruption in DFU |
| AKT1 | Regulates cell survival and metabolism | -7.2 | Central to inflammatory signaling |
| EGFR | Epithelial growth factor receptor | -6.8 | Modulates wound healing processes |
| SRC | Non-receptor tyrosine kinase | -6.5 | Regulates multiple inflammatory pathways |
| HSP90AA1 | Molecular chaperone | -6.3 | Stabilizes stress response proteins |
Research using murine small intestinal organoids revealed EL's protective effects on gastrointestinal barrier function:
The diagram below illustrates EL's core mechanisms of action against bacterial biofilms and inflammation:
Diagram 1: Core pharmacodynamic mechanisms of this compound lactate showing biofilm inhibition and anti-inflammatory/barrier protection pathways.
A 2025 high-throughput screening study identified EL as a potent inhibitor of Mycobacterium abscessus (MAB) biofilms [4]:
Table 2: Quantitative Antibiofilm Efficacy of this compound Lactate
| Organism | Biofilm Inhibition | Established Biofilm Disruption | Bacterial Viability Reduction | Experimental Model |
|---|---|---|---|---|
| M. abscessus | ≥60% at 10μM | ≥40% at 10μM | Significant CFU reduction | Artificial sputum media, CV assay |
| P. aeruginosa | Not quantified | Significant eradication | Not quantified | Christensen's test model |
| DFU pathogens | Multi-target mechanisms | MMP-9 binding: -9.8 kcal/mol | Not quantified | Molecular docking, PPI networks |
EL has demonstrated activity against various pathogenic bacterial strains, including Staphylococcus aureus, Escherichia coli, various Salmonella strains, and Shigella [3]. Its traditional applications include:
The reliable assessment of EL-target interactions requires standardized molecular docking protocols [2]:
Protein Preparation:
Ligand Preparation:
Docking Execution:
The high-throughput screening for antibiofilm activity follows this optimized protocol [4]:
Inoculum Preparation:
Plate Setup:
Biofilm Assessment:
Validation Steps:
The investigation of EL's effects on intestinal barrier function employs sophisticated organoid models [3]:
Organoid Culture:
Stress Induction:
EL Treatment:
Outcome Assessment:
This compound lactate demonstrates complex polypharmacology, acting through multi-target mechanisms against bacterial biofilms and inflammatory pathways while enhancing epithelial barrier function. The strongest evidence supports its potent antibiofilm activity against challenging pathogens like Mycobacterium abscessus and its multi-target actions in diabetic foot ulcer models [2] [4].
Key research implications include:
Ethacridine (6,9-diamino-2-ethoxyacridine), an FDA-approved antiseptic previously used in topical wound disinfectants and other medical applications, has been identified as a potent inhibitor of SARS-CoV-2 [1] [2]. Discovered through high-throughput screening (HTS) of a library of approved drugs, it exhibits a powerful antiviral effect with a half-maximal effective concentration (EC50) of approximately 0.08 μM [3] [4] [5]. Its primary mode of action is distinct from many other antiviral agents; it does not primarily inhibit viral replication inside the host cell but instead directly inactivates viral particles, thereby preventing their initial binding to host cells [3] [1]. This application note details the experimental protocols and key findings for researchers aiming to study or repurpose this compound.
The table below summarizes the core quantitative data from the referenced studies, providing a clear overview of this compound's potency and selectivity.
Table 1: Summary of Key Quantitative Data for this compound
| Parameter | Value | Experimental Context | Significance |
|---|---|---|---|
| Antiviral Potency (EC50) | ~0.08 μM | SARS-CoV-2 infection in Vero E6 and A549ACE2 cells [3] [1] | Indicates high potency, significantly lower than its cytotoxicity concentration. |
| Mpro Inhibition (IC50) | ~3.5 μM | Inhibition of SARS-CoV-2 main protease (Mpro) activity in HEK293 cells [1] | Suggests antiviral action is ~40-fold stronger than Mpro inhibition, indicating a different primary mode of action [1]. |
| Cytotoxicity (CC50) | > 50 μM | Cell viability assay in HEK293T cells [4] | Demonstrates a high selectivity index (SI > 625), indicating low cellular toxicity at effective antiviral concentrations [4]. |
| Dynamic Range (Reporter Assay) | ~60-fold | FlipGFP/Mpro fluorescence in cells expressing active vs. inactive Mpro [3] [4] | Validates the robustness of the HTS screening system. |
This section provides detailed methodologies for key experiments demonstrating this compound's efficacy against SARS-CoV-2.
This protocol describes the initial screening process that identified this compound [3] [6] [4].
This protocol is used to confirm the antiviral effect of this compound and other hits from the HTS in a biologically relevant infection system [6] [4].
This protocol is critical for demonstrating that this compound's primary mechanism is the direct inactivation of viral particles [3] [1].
This compound's efficacy stems from its unique ability to directly inactivate SARS-CoV-2 particles before they enter the host cell. The following diagram and workflow outline the logical process for studying this mechanism.
Diagram 1: Experimental workflow for determining the mechanism of action of this compound.
The established mechanism involves the following key steps, derived from experimental evidence:
Ethacridine lactate (EL), also known as rivanol, is a potent antimicrobial agent and abortifacient drug commonly used for second-trimester pregnancy termination. Chemically, it is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate. The drug is official in the British Pharmacopoeia and Martindale, and its analysis requires precise and accurate methods to ensure pharmaceutical quality and therapeutic efficacy. The analytical challenges associated with EL determination stem from the need for sensitivity, specificity, and reliability in both pharmaceutical formulations and biological matrices. These methods are essential for quality control in pharmaceutical manufacturing, stability studies, and therapeutic drug monitoring.
Recent analytical research has focused on developing methods that align with regulatory guidelines while offering practical advantages such as simplicity, cost-effectiveness, and rapid analysis time. The literature reveals that while several analytical techniques exist, reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as particularly valuable due to its robustness, accuracy, and precision. Additionally, spectrophotometric methods offer economical alternatives for routine analysis where sophisticated instrumentation may not be available. This application note provides a comprehensive overview of optimized analytical protocols, focusing particularly on RP-HPLC with complete validation data, while also covering alternative spectrophotometric approaches to support researchers in pharmaceutical analysis and drug development.
Reverse-phase high-performance liquid chromatography has been established as the reference method for this compound lactate analysis due to its superior resolution, accuracy, and precision characteristics. The optimized conditions have been systematically developed through rigorous experimentation with various stationary and mobile phases to achieve optimal peak symmetry, resolution, and analysis time.
The selection of chromatographic conditions was finalized after several trials with columns containing different stationary phases and mobile phase compositions. The acidic pH of 2.8 was crucial to achieve symmetrical peak shape and minimize tailing. The retention behavior under these conditions provides an optimal balance between adequate retention for resolution and reasonable analysis time. The method has been demonstrated to be specific for this compound lactate with no interfering peaks at the retention time of interest, confirming its suitability for pharmaceutical quality control applications.
System suitability tests are integral to liquid chromatographic methods as defined by pharmacopeial standards. For the this compound lactate RP-HPLC method, the following performance characteristics have been established:
Table 1: System Suitability Parameters for RP-HPLC Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time | 4.41 min | Consistent with relative standard deviation (RSD) < 2% |
| Theoretical Plates | >2000 | Indicates column efficiency |
| Tailing Factor | <1.5 | Confirms symmetric peak shape |
| Resolution | N/A (single component) | - |
| Repeatability (RSD) | <2% | Confirms injection precision |
The method demonstrates excellent chromatographic performance with a retention time of approximately 4.47 minutes, allowing for rapid analysis. The total runtime of less than 10 minutes makes it suitable for high-throughput quality control laboratories. The peak characteristics consistently show symmetric shape with minimal tailing, indicating optimal interaction with the stationary phase. The method's reliability has been confirmed through repeated injections showing consistent retention times and peak areas, meeting all accepted criteria for system suitability in pharmaceutical analysis.
The following workflow diagram illustrates the complete RP-HPLC analytical procedure:
The RP-HPLC method for this compound lactate has been comprehensively validated according to ICH guidelines to establish its suitability for intended applications. Validation parameters were systematically evaluated to demonstrate the method's reliability, accuracy, precision, and robustness for pharmaceutical analysis.
Table 2: Method Validation Results for RP-HPLC Analysis of this compound Lactate
| Validation Parameter | Conditions/Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 2-12 μg/mL | Correlation coefficient >0.995 |
| Correlation Coefficient (r²) | 0.9980 | Demonstrates proportional response |
| Precision (RSD) | ||
| • Intra-day | 0.33-0.69% | RSD ≤2% |
| • Inter-day | 0.51-0.79% | RSD ≤2% |
| Accuracy (% Recovery) | 98.90-100.15% | 98-102% |
| LOD | 0.11 μg | - |
| LOQ | 0.33 μg | - |
| Robustness | Deliberate changes in flow rate, mobile phase composition, and pH | RSD <2% |
| Ruggedness | Two different analysts | RSD <2% |
| Specificity | No interference from excipients | Peak purity >99% |
The linearity study demonstrated an excellent correlation between concentration and peak area across the specified range, with a correlation coefficient of 0.9980. The precision evaluation revealed consistently low RSD values for both intra-day and inter-day analyses, indicating high method reproducibility. Accuracy assessments through recovery studies at three different levels (80%, 100%, and 120%) showed recoveries between 98.90-100.15%, confirming the method's trueness. The sensitivity parameters (LOD and LOQ) indicate the method can detect and quantify this compound lactate at low concentrations, which is particularly valuable for stability-indicating methods and impurity profiling.
The robustness of the method was evaluated by making deliberate, slight variations to chromatographic parameters, including flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2 units). The results demonstrated that the method performance remained unaffected by these minor changes, with RSD values less than 2% for peak areas and retention times. This robustness ensures the method's reliability during routine use, where minor operational variations may occur.
The ruggedness was assessed by having two different analysts perform the analysis using the same operational and environmental conditions. The comparison of results showed no significant difference, with RSD values less than 2%, confirming that the method is transferable between analysts and laboratories. This ruggedness characteristic is particularly important for methods intended for use in quality control environments where multiple analysts may perform the testing.
While RP-HPLC offers superior separation capabilities, spectrophotometric methods provide economical alternatives for routine quality control of this compound lactate in pharmaceutical formulations. These methods are particularly valuable in resource-limited settings and for high-throughput analysis where sophisticated instrumentation may not be available.
A simple, rapid, and precise UV spectrophotometric method has been developed and validated for the estimation of this compound lactate. The method utilizes double distilled water as solvent and detects this compound lactate at its λmax of 271 nm with an apparent molar absorptivity of 59.781 × 10³ L/mol·cm. The method follows linearity in the concentration range of 2-12 μg/mL with a correlation coefficient of 0.998. The method was successfully applied to pharmaceutical formulations with percent recovery of 99.71%, demonstrating excellent agreement with label claims. Validation parameters confirmed the method's precision, with intra-day and inter-day RSD values less than 2%, and accuracy with recovery values between 99.26-100.25% [2] [3].
Several visible spectrophotometric methods have been developed based on different chromogenic reactions, providing selective alternatives for this compound lactate determination:
Table 3: Comparison of Visible Spectrophotometric Methods for this compound Lactate
| Method | Principle | Reagents | λmax (nm) | Linearity Range (μg/mL) |
|---|---|---|---|---|
| Method A | Redox reaction | Folin-Ciocalteau reagent | 600 | Not specified |
| Method B | Oxidative coupling | MBTH + Fe(III) | 580 | 2-8 |
| Method C | Oxidation & complexation | 1,10-Phenanthroline + Fe(III) | 490 | Not specified |
| Method D | Diazocoupling | N-(1-naphthyl)ethylenediamine dihydrochloride | 540 | 2-8 |
Method B (oxidative coupling) utilizes 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of Fe(III) to form a violet-colored chromophore with maximum absorption at 535-580 nm. Method D is based on diazocoupling reaction with N-(1-napthyl) ethylenediamine dihydrochloride to form a stable purple-colored chromogen measurable at 540 nm. Both methods obey Beer's law in the concentration range of 2-8 μg/mL and have been validated for accuracy and precision, making them suitable for routine quality control of this compound lactate in pharmaceutical formulations [4] [5].
The following diagram illustrates the reaction pathways for the main spectrophotometric methods:
The analytical methods described for this compound lactate have significant utility across pharmaceutical analysis and bioanalytical applications. Each method offers distinct advantages tailored to specific analytical needs and resource availability.
The RP-HPLC method has been successfully applied to the quantitative analysis of this compound lactate in commercial infusion formulations. The method demonstrated excellent performance in assay testing, with the estimated drug content found to be 99.52% of the label claim, well within acceptable limits. The method's specificity was confirmed through the absence of interfering peaks from pharmaceutical excipients, ensuring accurate quantification of the active ingredient. The simplicity of sample preparation, combined with the relatively short analysis time (less than 10 minutes), makes this method highly suitable for quality control laboratories performing routine analysis of this compound lactate formulations. The method's robustness ensures consistent performance even with minor variations in operational parameters, a critical factor in high-throughput environments [1].
Spectrophotometric methods provide valuable alternatives for pharmaceutical analysis, particularly in resource-limited settings. The UV method at 271 nm offers the advantages of simplicity and rapid analysis, requiring minimal sample preparation and no derivatization steps. The visible spectrophotometric methods, while requiring derivatization, provide enhanced selectivity through specific chromogenic reactions, making them particularly useful for formulations where excipients might interfere with direct UV measurement. These methods have demonstrated excellent accuracy in recovery studies, with results ranging from 98-102%, confirming their suitability for quality control applications in pharmaceutical manufacturing and post-market surveillance [2] [3] [5].
An HPLC method with solid-phase extraction has been developed for the determination of this compound lactate in human urine, extending the application beyond pharmaceutical formulations to biological matrices. This method utilizes a C18 column maintained at 30°C with a mobile phase consisting of methanol-0.05% sodium dodecylsulfonate (70:30, v/v, pH 3) at a flow rate of 1.0 mL/min, with detection at UV 272 nm. The method demonstrates exceptional sensitivity with a limit of detection of 1.1 ng/mL and a wide linear range of 4-4000 ng/mL (r = 0.9998). The method validation showed within-day accuracy of 94.8-101.6% and between-day accuracy of 96.8-102.6%, with corresponding precision values of 2.3-5.4% and 4.0-5.3%, respectively. The absolute recovery ranged from 95.4-101.2%, demonstrating efficient extraction from the biological matrix. This method has been successfully applied to assess urine levels of this compound lactate in women who received intra-amniotic injection, making it valuable for pharmacokinetic studies and therapeutic drug monitoring [6] [7].
The comprehensive analytical methods presented for this compound lactate provide researchers and quality control professionals with validated tools for accurate and reliable determination of this pharmaceutical compound. The RP-HPLC method stands out as a robust, precise, and accurate technique suitable for routine quality control analysis of this compound lactate in bulk drug and pharmaceutical formulations. Its complete validation according to ICH guidelines ensures regulatory compliance, while the optimized conditions offer practical advantages in terms of analysis time and cost-effectiveness.
The alternative spectrophotometric methods provide valuable options for laboratories with different resource constraints and analytical needs. The UV method offers simplicity and rapid analysis, while the visible spectrophotometric methods based on specific chromogenic reactions provide enhanced selectivity. For bioanalytical applications, the HPLC method with solid-phase extraction enables sensitive determination of this compound lactate in biological matrices like urine, supporting pharmacokinetic studies and therapeutic monitoring.
Collectively, these methods address the complete spectrum of analytical needs for this compound lactate, from raw material testing and formulation quality control to biological monitoring. Researchers can select the most appropriate method based on their specific requirements, available instrumentation, and required sensitivity, with confidence in the validated performance of each approach.
A 2021 case series documented a successful protocol for treating severe extravasation injuries using ethacridine lactate dressings in a combined therapy approach [1]. The table below summarizes the key parameters of this clinical application.
| Parameter | Specification |
|---|---|
| Clinical Context | Severe extravasation injuries (damage caused by infused drugs leaking into surrounding tissue) [1] |
| Formulation | This compound lactate dressing (specific concentration not detailed in the study) [1] |
| Application Frequency | Dressings were applied and changed once per day [1] |
| Treatment Duration | 3 to 5 days [1] |
| Adjunctive Therapies | Combined with localized closure and phototherapy [1] |
| Reported Outcome | Complete healing in all eight documented cases without obvious adverse reactions [1] |
Understanding how this compound lactate works explains both its historical use and the rationale behind modern research. The compound has known antibacterial properties and is being investigated for its ability to fight bacterial biofilms, a major challenge in chronic wound healing [2] [3].
Figure 1: Research Workflow for Elucidating this compound Lactate (EL) Mechanism. This diagram outlines the integrated computational and experimental approach used to predict and validate the multi-target antibacterial mechanism of this compound Lactate against bacterial biofilms in Diabetic Foot Ulcers (DFUs).
For researchers and clinicians, it is critical to be aware of the following points:
The future research and potential application of this compound lactate appear to be shifting away from general wound disinfection and toward more specialized areas:
This compound lactate (Acrinol), chemically identified as 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, is an aromatic organic compound with extensive history as an antiseptic agent and growing importance in pharmaceutical research. This acridine derivative exhibits broad-spectrum antibacterial activity against Gram-positive cocci, including Staphylococcus aureus and MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 100-200 μg/mL, while showing variable activity against Gram-negative bacteria like Escherichia coli (MIC: 200-800 μg/mL) and limited efficacy against Proteus species (MIC > 1,600 μg/mL) [1]. Beyond its antimicrobial properties, this compound lactate has been identified as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor, revealing potential applications in cancer research and molecular biology [2] [1]. Recent investigations have further elucidated its ability to target bacterial biofilms in complex conditions such as diabetic foot ulcers and to modulate intestinal barrier functions in combination with tannic acid [3] [4]. These diverse mechanisms make proper solution preparation essential for obtaining reliable and reproducible experimental results across various research applications.
This compound lactate possesses distinct chemical properties that significantly influence its solubility, stability, and appropriate handling in research environments. The compound has a molecular weight of 343.38 g/mol (or 361.39 g/mol for the monohydrate form) and the CAS number 1837-57-6 (6402-23-9 for monohydrate) [2] [1]. Its chemical structure consists of an acridine backbone with ethoxy and amino substitutions complexed with lactic acid. The compound appears as a light yellow to yellow crystalline solid with characteristic absorption maxima at 271 nm in aqueous solutions, which serves as the basis for spectrophotometric quantification [5]. Researchers should note that this compound lactate is typically supplied as a powder requiring protection from moisture and light to maintain stability throughout the storage period [1].
Understanding the solubility profile of this compound lactate is fundamental for preparing accurate stock solutions across various experimental applications. The table below summarizes its solubility in different solvents:
Table 1: Solubility Profile of this compound Lactate
| Solvent | Solubility | Concentration | Storage Conditions |
|---|---|---|---|
| DMSO | Freely soluble | 69 mg/mL (200.94 mM) | -20°C, sealed, dry |
| Water | Soluble | 69 mg/mL | 4°C, short-term |
| Ethanol | Moderately soluble | 20 mg/mL | Room temperature |
| Double distilled water | Soluble for working solutions | 2-12 μg/mL | Room temperature, fresh preparation |
It is crucial to note that DMSO exhibits hygroscopic properties that may gradually reduce solubility over time, thus necessitating the use of freshly opened solvent for critical stock solution preparation [2] [1]. For aqueous working solutions, double-distilled water serves as the optimal solvent, with stability data supporting short-term storage at 4°C [5]. The compound demonstrates pH-dependent stability, with optimal stability observed in slightly acidic to neutral conditions, while strongly alkaline conditions may promote precipitation or degradation.
The preparation of aqueous stock solutions requires careful attention to solvent quality and dissolution techniques to achieve accurate concentrations and maintain compound integrity. The following protocol describes the standard method for preparing a 100 μg/mL primary stock solution:
This primary stock solution can be further diluted with double-distilled water to prepare working standards in the concentration range of 2-12 μg/mL, which corresponds to the validated linear range for spectrophotometric analysis [5]. For cell culture applications requiring sterile conditions, the solution should be filter-sterilized using a 0.22 μm membrane filter rather than autoclaving, as excessive heat may degrade the compound.
For experiments requiring organic solvents or in vivo formulations, this compound lactate can be prepared in DMSO-based systems following this optimized protocol:
For in vivo administration, the following formulation has been validated for animal studies:
Table 2: In Vivo Formulation Protocol Using DMSO Master Stock
| Component | Volume | Final Concentration | Mixing Instruction |
|---|---|---|---|
| DMSO stock solution (25 mg/mL) | 100 μL | 2.5 mg/mL | Vortex initially |
| PEG 300 | 400 μL | Vehicle base | Mix evenly after addition |
| Tween 80 | 50 μL | Emulsifier | Clarify by mixing |
| Saline (0.9% NaCl) | 450 μL | Balance to final volume | Final adjustment with mixing |
This formulation yields a clear, homogeneous suspension at 2.5 mg/mL suitable for animal dosing [1]. The preparation requires sequential addition with clarification between each step to prevent precipitation.
UV spectrophotometry provides a rapid, precise, and cost-effective method for quantifying this compound lactate concentration in solution and assessing solution stability. The following validated method ensures accurate quantification:
The method follows a linear relationship with the regression equation Y = 0.016795X + 0.00768 and correlation coefficient (r²) of 0.998, demonstrating excellent linearity within the working range [5]. Validation parameters confirm the method's reliability:
Table 3: Validation Parameters for Spectrophotometric Analysis of this compound Lactate
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 2-12 μg/mL | Correlation coefficient ≥ 0.995 |
| Intra-day precision (% RSD) | 0.77-1.12% | ≤2% |
| Inter-day precision (% RSD) | 0.50-1.27% | ≤2% |
| Limit of Detection (LOD) | 0.11 μg/mL | Based on signal-to-noise ratio |
| Limit of Quantification (LOQ) | 0.43 μg/mL | Based on signal-to-noise ratio |
| Recovery (%) | 99.26-100.25% | 98-102% |
This method demonstrates excellent precision and accuracy with percent relative standard deviation (% RSD) values below 2% for both intra-day and inter-day variations, meeting International Conference on Harmonisation (ICH) validation guidelines [5].
For more complex matrices or when analyzing this compound lactate in the presence of potential interferents, reversed-phase high-performance liquid chromatography (RP-HPLC) provides enhanced specificity. Although the specific chromatographic conditions vary between applications, a validated RP-HPLC method has been reported for estimation of this compound lactate in bulk and pharmaceutical formulations [6]. This method typically employs a C18 column with mobile phases combining aqueous buffers and organic modifiers such as acetonitrile or methanol, followed by detection in the UV range (260-280 nm).
This compound lactate has demonstrated significant potential in targeting bacterial biofilms, particularly in diabetic foot ulcer infections. A 2025 study integrated network pharmacology, molecular docking, and molecular dynamics simulations to elucidate its multi-target mechanism against biofilm-associated diabetic foot infections [3]. For such antibacterial applications:
The identified hub targets through protein-protein interaction network analysis include AKT1, EGFR, SRC, HSP90AA1, and MMP9, with molecular docking demonstrating strong binding affinity between this compound lactate and MMP9 (-9.8 kcal/mol) [3].
As a poly(ADP-ribose) glycohydrolase inhibitor, this compound lactate enables investigation of PARP-dependent cellular processes. For enzymatic and cellular assays:
The PARG inhibitory activity expands this compound lactate's research utility beyond conventional antimicrobial applications to areas including cancer biology and DNA repair mechanisms [2] [1].
Recent research has revealed that this compound lactate in combination with tannic acid can attenuate markers of stress-induced intestinal barrier dysfunctions in murine small intestinal organoids [4]. For organoid studies:
This application demonstrates this compound lactate's ability to modulate inflammatory responses and normalize tight junction protein expression in stressed intestinal organoids, suggesting novel mechanisms beyond its traditional antimicrobial effects [4].
The following diagram illustrates the comprehensive workflow for this compound lactate solution preparation, quality control, and application in research settings:
Figure 1: Comprehensive Workflow for this compound Lactate Solution Preparation and Quality Control
The complex multi-target mechanism of this compound lactate against bacterial biofilms in diabetic foot ulcers involves numerous molecular targets and pathways as revealed through network pharmacology and molecular dynamics simulations:
Figure 2: Molecular Mechanisms of this compound Lactate Against Bacterial Biofilms in Diabetic Foot Ulcer Models
Researchers may encounter several technical challenges when working with this compound lactate solutions. The table below outlines common issues and recommended solutions:
Table 4: Troubleshooting Guide for this compound Lactate Solution Preparation
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate formation in aqueous solutions | Concentration exceeding solubility limit | Dilute to working concentration <100 μg/mL; warm slightly to 37°C with agitation |
| Inconsistent spectrophotometric readings | Degradation of stock solution; air bubbles | Prepare fresh standards; degas solution by sonication |
| Poor recovery in cell culture assays | Serum protein binding; light exposure | Use serum-free conditions during treatment; protect from light with foil wrapping |
| Variable antibacterial activity | pH-dependent activity; cation interference | Use appropriate buffer controls; consider chelating agents if metal interference suspected |
| Crystal formation during storage | Moisture absorption; temperature fluctuations | Store desiccated at consistent -20°C; aliquot to minimize freeze-thaw cycles |
This compound lactate represents a versatile compound with applications spanning antimicrobial research, enzymatic inhibition studies, and gastrointestinal barrier function investigations. The protocols outlined in these application notes provide researchers with standardized methods for preparing, quantifying, and applying this compound lactate solutions across diverse experimental systems. The comprehensive quality control approaches, particularly the validated spectrophotometric method offering precision (% RSD <2%), accuracy (recovery rates of 99.26-100.25%), and adequate sensitivity (LOD 0.11 μg/mL), ensure reliable and reproducible results [5]. As research continues to reveal novel mechanisms of action for this established compound, particularly in biofilm disruption [3] and inflammatory modulation [4], these standardized protocols will facilitate comparative studies across research groups and accelerate the investigation of this compound lactate's full therapeutic potential.
Diabetic foot ulcers (DFUs) represent one of the most devastating complications of diabetes mellitus, characterized by chronic, non-healing wounds that significantly increase the risk of infection, lower-limb amputation, and mortality. The persistent presence of polymicrobial infection and the formation of bacterial biofilms on the wound surface are major impediments to effective healing and represent key challenges in DFU management. Despite current standard care involving debridement, infection control, revascularization, and advanced dressings, these measures often fail to eradicate biofilm-associated infections or restore normal healing dynamics. Conventional antibiotics have limited penetration into biofilms and are increasingly compromised by antimicrobial resistance, creating an urgent need for safe, affordable agents that can simultaneously disrupt biofilms, modulate inflammation, and promote tissue regeneration.
Ethacridine lactate (EL), an acridine derivative, is a well-known topical antiseptic with broad-spectrum antibacterial activity that has recently emerged as a promising candidate for DFU management. Recent advanced studies employing integrated approaches have systematically investigated its potential antibacterial mechanisms in DFU treatment. Through network pharmacology, molecular docking, and molecular dynamics simulation approaches, researchers have identified that this compound exerts its therapeutic effects through multi-target mechanisms involving 105 common targets potentially involved in its antibacterial effects against DFU. Among these, 10 hub targets have been highlighted, including AKT1, EGFR, SRC, HSP90AA1, and MMP9, which play crucial roles in wound healing pathways [1] [2].
Table 1: Key Targets of this compound Lactate in DFU Treatment Identified Through Network Pharmacology
| Target Symbol | Target Name | Function in Wound Healing | Binding Affinity with EL (kcal/mol) |
|---|---|---|---|
| MMP9 | Matrix Metalloproteinase-9 | Tissue remodeling and repair | -9.8 |
| AKT1 | RAC-alpha serine/threonine-protein kinase | Cell survival and proliferation | -7.2 |
| EGFR | Epidermal Growth Factor Receptor | Epithelial regeneration and migration | -6.8 |
| SRC | Proto-oncogene tyrosine-protein kinase SRC | Signal transduction in healing | -6.5 |
| HSP90AA1 | Heat Shock Protein 90 alpha family class A member 1 | Protein folding and stress response | -6.1 |
The mechanistic basis for this compound's therapeutic efficacy extends beyond simple antibacterial activity. Gene Ontology (GO) enrichment analysis indicates significant involvement in responses to reactive oxygen species, regulation of inflammatory responses, responses to lipopolysaccharide, and bacterial molecular patterns. KEGG pathway analysis has identified 157 relevant pathways, including the TNF signaling, IL-17 signaling, and the AGE-RAGE signaling pathways in diabetic complications. These findings collectively highlight this compound's translational potential as a safe, readily available, and mechanistically validated topical agent for the clinical management of biofilm-associated diabetic foot infections [1] [2].
Advanced computational approaches have provided compelling evidence for this compound's multi-target mechanism in DFU treatment. Molecular docking studies have demonstrated favorable binding affinities (all < -5.0 kcal/mol) between this compound and the hub targets, with the strongest binding observed between MMP9 and this compound (-9.8 kcal/mol). These docking results suggest possible interaction tendencies that may contribute indirectly to this compound's network-level regulatory effects, rather than direct binding to all targets in vivo. Molecular dynamics simulation has further confirmed the stable interaction between MMP9 and this compound, providing atomic-level insights into the structural stability of this key drug-target interaction [1] [2].
Beyond computational predictions, in-vitro studies have validated this compound's impact on critical wound healing parameters. Research on L929 mouse fibroblasts has demonstrated the cell viability and proliferative effects of this compound-containing formulations using CCK-8 assays. This experimental validation is crucial for establishing both safety and efficacy profiles, showing that this compound not only possesses antimicrobial properties but also supports cellular processes essential for wound healing without significant cytotoxicity [3].
Preclinical studies in diabetic rat models have provided additional mechanistic insights into how this compound influences the wound healing microenvironment. Research examining wound edge tissue samples from DFU patients treated with this compound has demonstrated expression trends of key genes consistent with in silico predictions. These results reflect transcriptional regulation consistent with pathway modulation predicted by the network analysis, rather than direct protein-ligand binding across all targets. Additional animal studies have revealed that this compound lactate solution significantly influences the expression of critical healing biomarkers, including advanced glycation end products (AGEs), which are markedly elevated in diabetic wounds but show significant reduction following this compound treatment [1] [4].
Clinical evidence, though from smaller case series, supports the therapeutic potential of this compound lactate in complex wound care. A retrospective review of eight patients with serious extravasation injuries (including diabetic patients) treated with this compound lactate dressing combined with localized closure and phototherapy reported complete healing in all patients without obvious adverse reactions. The infusates involved in these cases included various challenging substances such as iodixanol, norepinephrine, alprostadil, amino acids, fat emulsion, and several antibiotics. The successful outcomes across this diverse range of severe extravasation injuries suggest this compound's potential efficacy in complex wound environments similar to DFUs [5].
Table 2: Clinical Efficacy Outcomes of this compound-Containing Formulations in Wound Healing
| Study Type | Patient Population | Treatment Protocol | Healing Outcomes | Reference |
|---|---|---|---|---|
| Case Series | 8 patients with severe extravasation injuries | This compound lactate dressing + localized closure + phototherapy for 3-5 days | Complete healing in all patients with no adverse reactions | [5] |
| Comparative Animal Study | Diabetic ulcer rat model | This compound lactate solution vs. ulcer oil vs. control | Significant reduction in AGEs; improved healing parameters | [4] |
| Network Pharmacology | DFU patient tissue samples | Computational analysis of this compound targets | Validation of hub gene expression trends consistent with multi-target mechanism | [1] |
For clinical application in DFU management, this compound lactate is typically used as a topical solution in specific concentrations that balance efficacy and safety. The standard preparation involves using This compound lactate solution at a concentration of 0.1%, which can be applied directly to the wound bed. In some specialized formulations, researchers have used this compound lactate provided by pharmaceutical companies such as Hebei Wuluo Pharmaceutical Co., Ltd., at concentrations that maintain antimicrobial efficacy while minimizing potential cytotoxicity to fibroblasts and keratinocytes essential for wound healing [4] [3].
Prior to this compound application, comprehensive wound assessment is essential. The evaluation should include measurement of ulcer dimensions (length, width, depth), documentation of wound characteristics (including presence of necrotic tissue, granulation tissue quality, exudate level), and assessment of peri-wound condition. The TIME framework (Tissue control, Infection/Inflammation, Moisture balance, Edge of wound) should guide this assessment, with particular attention to signs of infection that might require concomitant systemic antibiotics. Vascular assessment including ankle-brachial index (ABI) or toe pressure measurements is recommended to ensure adequate perfusion for healing [6].
The standard This compound dressing protocol involves applying a freshly prepared dressing before use. The dressing should be made according to the size of the wound using double-layered gauze soaked in this compound lactate, covering more than 2 cm on each side beyond the lesion boundaries. The dressing is typically maintained on the wound for 3-5 days, with nurses replacing the dressing whenever it is found to be dry. For wounds with significant depth or tunneling, the this compound-soaked gauze should be gently packed into wound cavities using the "loose pack" technique to avoid pressure on wound edges while ensuring contact with all wound surfaces [5].
Adjunctive therapies may be combined with this compound dressings to enhance healing outcomes. Phototherapy has been successfully used in conjunction with this compound dressings, administered at a distance of 20 cm away from the extravasation area for 20 minutes per session, twice daily, for 3-5 days. During phototherapy application, patients should wear appropriate eye protection to avoid looking directly at the light source. Appropriate off-loading techniques consistent with standard DFU care must be implemented concurrently, as continued pressure on the wound will compromise healing regardless of topical therapy efficacy [5] [6].
For researchers investigating the mechanisms of this compound lactate in DFU treatment, integrated computational approaches provide powerful tools for elucidating multi-target mechanisms. The workflow begins with target identification using the chemical structure of this compound retrieved from the PubChem database in SMILES notation. Potential protein targets should be predicted using established pharmacoinformatics platforms such as SwissTargetPrediction and PharmMapper, with only targets classified as "Reviewed" and of "Homo sapiens" origin retained for further analysis. These targets should be annotated and standardized using the UniProt database to generate a refined list of this compound-related targets [1] [2].
Disease-related targets for "diabetic foot ulcer" and "antimicrobial" activity should be retrieved from comprehensive databases including GeneCards and the Online Mendelian Inheritance in Man (OMIM) database. The intersection of three target sets—this compound-related targets, DFU-related targets, and antimicrobial-related targets—should be determined to identify potential therapeutic targets. Protein-protein interaction (PPI) networks should be constructed using the STRING database with species set to "Homo sapiens" and minimum required interaction score set to medium confidence (0.4). The resulting PPI network can be analyzed using Cytoscape software with the CytoNCA plugin to identify hub targets based on centrality metrics [1].
Experimental validation of computational predictions is essential for confirming this compound's mechanisms of action. For in-vitro assessment of cell proliferation effects, researchers can employ the CCK-8 assay to evaluate the viability of L929 mouse fibroblasts or human keratinocytes exposed to this compound at various concentrations. The dressing or compound should be fixed in a 24-well plate, with 100 μL of cell suspension (20,000 cells/well) and 300 μL of cell culture medium plated onto the sample and incubated at 37°C. CCK-8 assays should be conducted at intervals of 1, 3, and 5 days to track proliferation dynamics over time [3].
For in-vivo validation, a DFU rat model can be established by intraperitoneal injection of streptozotocin (STZ) at 50-60 mg/kg to induce diabetes, confirmed by blood glucose levels >300 mg/dL after 72 hours. Ulcer formation can be created through partial full-thickness skin incision on the back of the rats, with wounds painted with glacial acetic acid daily for a week to create chronic ulcers. This compound lactate should be applied topically at a dose of 1 mL/cm² once daily, with wound size measured regularly and tissue samples collected for histological analysis and RNA extraction for RT-qPCR validation of hub gene expression [4] [3].
Table 3: Experimental Models for Validating this compound Efficacy in DFU
| Model Type | Induction Method | This compound Application | Endpoint Measurements | Reference |
|---|---|---|---|---|
| In-Vitro Fibroblast Culture | L929 mouse fibroblasts | CCK-8 assay with various concentrations | Cell viability at days 1, 3, 5 | [3] |
| Diabetic Rat Model | STZ injection (50-60 mg/kg) + glacial acetic acid | Topical application: 1 mL/cm² daily | Wound closure rate, histology, biomarker expression | [4] [3] |
| Clinical Tissue Validation | Wound edge tissue from DFU patients | RT-qPCR of hub targets | mRNA expression of AKT1, EGFR, MMP9, etc. | [1] |
This compound lactate should be implemented as part of a comprehensive wound management strategy rather than as a standalone therapy. The fundamental principles of DFU care including adequate debridement, pressure off-loading, infection control, and vascular assessment must be maintained alongside this compound application. Surgical debridement should be performed as needed to remove non-viable tissue before initiating this compound dressings, as the presence of necrotic tissue will significantly impair the efficacy of any topical agent. For wounds with evidence of clinical infection, appropriate systemic antibiotics should be administered based on culture and sensitivity results, with this compound serving as an adjunctive topical therapy rather than replacement for systemic antimicrobials when needed [6].
The moist wound healing environment created by this compound dressings can be optimized by selecting appropriate secondary dressings based on wound characteristics. For moderately to heavily exudating wounds, absorbent foam dressings can be used as a secondary layer over this compound-soaked gauze to manage moisture balance. For drier wounds, hydrogel dressings or hydrocolloids may provide additional hydration. Regular wound reassessment should occur at least weekly to document progress and adjust the treatment plan accordingly. Lack of improvement (>20% reduction in wound area) after 4 weeks of consistent this compound therapy should prompt reevaluation of the overall treatment approach, including consideration of additional adjunctive therapies [5] [6].
This compound lactate represents a promising therapeutic option for DFU management, particularly due to its multi-target mechanism of action addressing both the infectious and inflammatory components of chronic diabetic wounds. The integration of network pharmacology, molecular docking, and experimental validation has provided a robust scientific foundation for its use, demonstrating effects on critical pathways including TNF signaling, IL-17 signaling, and AGE-RAGE signaling in diabetic complications. Clinical experience, though from smaller series, supports its safety and potential efficacy when properly applied as part of a comprehensive wound care protocol [1] [5] [2].
Future research should focus on larger randomized controlled trials specifically evaluating this compound lactate in DFU populations, with standardized outcome measures including complete healing rates, time to healing, and amputation prevention. Further exploration of optimal combination therapies integrating this compound with other advanced modalities such as growth factors, negative pressure wound therapy, or cellular therapies would help define its role in the broader therapeutic arsenal for complex DFU management. Additionally, economic analyses comparing the cost-effectiveness of this compound-based regimens with other advanced wound care options would provide valuable information for healthcare systems facing increasing pressures from the growing DFU burden worldwide [1] [6].
Ethacridine lactate (EL), also known as acrinol or Rivanol, is an aromatic acridine derivative that has demonstrated significant potential in disrupting bacterial biofilms across various clinical applications. As a topical antiseptic agent, EL has historically been used for wound disinfection, but recent evidence reveals potent anti-biofilm properties that make it particularly valuable for treating chronic wound infections, especially in diabetic foot ulcers (DFUs) and other biofilm-associated conditions [1] [2]. The molecular structure of EL facilitates multiple mechanisms of action against bacterial pathogens, including interaction with microbial DNA through intercalation between base pairs, thereby inhibiting nucleic acid biosynthesis and bacterial replication [2].
The multi-target mechanism of EL against biofilms has been elucidated through integrated network pharmacology, molecular docking, and molecular dynamics simulation approaches. Studies have identified 105 overlapping targets potentially involved in EL's antibacterial effects against DFU pathogens, with 10 hub targets—including AKT1, EGFR, SRC, HSP90AA1, and MMP9—playing central roles in its efficacy [1] [3]. Pathway enrichment analyses indicate that EL significantly modulates several critical signaling pathways implicated in biofilm formation and chronic infection, including the AGE-RAGE signaling pathway in diabetic complications, TNF signaling, and IL-17 signaling pathways [1]. These multi-pathway mechanisms enable EL to simultaneously disrupt biofilm integrity, mitigate inflammation, and promote tissue regeneration, offering a comprehensive therapeutic approach for biofilm-associated infections that often resist conventional antibiotics.
The Biofilm-Oriented Antiseptics Test (BOAT) provides a standardized methodology for evaluating EL efficacy against pre-formed bacterial biofilms. This protocol utilizes 96-well polystyrene plates and crystal violet (CV) staining to quantify biofilm biomass, with additional verification via colony-forming unit (CFU) counts for viability assessment [4].
Biofilm cultivation: Prepare bacterial suspensions (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in appropriate liquid media (TSB for P. aeruginosa, BC for S. aureus) and adjust to approximately 1 × 10^5 cells/mL using densitometric measurement. Aliquot 100 μL of suspension into each well of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation [4].
Antiseptic application: Following incubation, carefully remove spent media and rinse wells thoroughly with 0.9% NaCl to remove non-adherent cells. Apply 100 μL of working solution EL (typically 0.1%) to test wells for predetermined contact times (1, 15, and 30 minutes). Include appropriate controls (media-only, untreated biofilm, and other antiseptics for comparison) [4].
Neutralization and assessment: After exposure, remove EL and apply a universal neutralizing agent (e.g., Saline Peptone Water) for 5 minutes to terminate antimicrobial activity. Remove neutralizer and add 100 μL of fresh medium with tetrazolium chloride (TTC) to stain metabolically active microorganisms. Incubate for 24 hours at 37°C and assess results colorimetrically [4].
Data analysis: Calculate percentage biofilm inhibition relative to untreated controls. For quantitative verification, incorporate CFU enumeration by transferring biofilm-containing discs to saponin solution, vortexing to liberate cells, and plating on appropriate media [4].
For discovery-phase research, this high-throughput screening (HTS) protocol enables evaluation of EL against mycobacterial biofilms using artificial sputum media to simulate in vivo conditions:
Biofilm preparation in 384-well format: Prepare M. abscessus inoculum at 10^7 CFU/mL in synthetic cystic fibrosis sputum medium (SCFM). Transfer to 384-well plates pre-loaded with EL at 10 μM concentration and incubate for 5 days to establish mature biofilms [5] [6].
Biofilm quantification and hit selection: After incubation, stain biofilms with crystal violet and measure absorbance. Identify hits demonstrating ≥30% biofilm inhibition compared to DMSO-treated controls. Confirm hits through secondary screening in 96-well format with three biological replicates, each containing four technical replicates [5] [6].
Advanced assessment: For confirmed hits, evaluate disruption of established biofilms (≥40% disruption), bacterial viability reduction within biofilms (via CFU counts), and intracellular bacterial loads in macrophages [5] [6].
Table 1: BOAT Efficacy Profile of this compound Lactate Against Common Wound Pathogens
| Bacterial Strain | Contact Time | Biofilm Eradication | Key Experimental Conditions |
|---|---|---|---|
| Staphylococcus aureus | 1 minute | 60% | 0.1% EL solution, 37°C |
| Staphylococcus aureus | 15 minutes | 70% | 0.1% EL solution, 37°C |
| Staphylococcus aureus | 30 minutes | 100% | 0.1% EL solution, 37°C |
| Pseudomonas aeruginosa | 1 minute | 0% | 0.1% EL solution, 37°C |
| Pseudomonas aeruginosa | 15 minutes | 0% | 0.1% EL solution, 37°C |
| Pseudomonas aeruginosa | 30 minutes | 0% | 0.1% EL solution, 37°C |
Data adapted from [4]. Note: P. aeruginosa showed resistance to EL in biofilm form in this model system.
Molecular docking protocols provide atomistic insights into EL-target interactions, particularly with hub targets identified through network pharmacology:
Target preparation: Retrieve 3D crystal structures of core targets (e.g., MMP9, AKT1, EGFR) from the Protein Data Bank. Prepare proteins by removing water molecules and original ligands using PyMOL software (version 2.3.4), then add hydrogen atoms and assign Gasteiger charges using AutoDockTools (version 1.5.6) [1].
Ligand preparation: Obtain the 2D structure of EL from PubChem database and convert to an energy-minimized 3D conformation using ChemBio3D Ultra 14.0 software [1].
Docking execution: Define binding sites using the Grid Box function in AutoDockTools and perform molecular docking with AutoDock Vina (v1.1.2). Use binding affinities <-5.0 kcal/mol as threshold for significant interactions [1].
Molecular dynamics validation: Conduct MD simulations using appropriate software (e.g., GROMACS) to assess complex stability. Monitor root mean square deviation (RMSD) over simulation time (typically 100-200 ns); stable complexes maintain RMSD < 2.4 Å with approximately 2 hydrogen bonds maintained throughout simulation [1] [3].
Research indicates that EL efficacy can be significantly enhanced through combination with rotating magnetic fields (RMF):
RMF experimental setup: Prepare bacterial biofilms as described in Section 2.1. Apply EL simultaneously with RMF exposure at frequencies of 10-50 Hz for 60 minutes using a customized RMF generator [7].
Optimization parameters: For staphylococcal species, higher frequencies (50 Hz) demonstrate maximal efficacy when combined with EL. Assess synergy by comparing biofilm reduction against EL-only controls, with ≥50% greater reduction indicating significant enhancement [7].
The following workflow diagram illustrates the key experimental approaches for evaluating this compound lactate's anti-biofilm activity:
EL demonstrates variable efficacy across different bacterial species and experimental conditions. The following table summarizes quantitative anti-biofilm data from recent studies:
Table 2: Anti-Biofilm Efficacy of this compound Lactate Against Various Pathogens
| Pathogen | Biofilm Inhibition | Biofilm Disruption | Experimental Model | Key Findings |
|---|---|---|---|---|
| Mycobacterium abscessus | ≥60% | ≥40% | Synthetic cystic fibrosis sputum media | Potent activity against pre- and post-biofilm conditions; enhanced antibiotic efficacy [5] |
| Staphylococcus aureus | 60-100% (time-dependent) | Significant reduction | BOAT assay, 0.1% EL solution | Complete eradication at 30 minutes contact time [4] |
| Pseudomonas aeruginosa | Limited efficacy | Limited disruption | BOAT assay, 0.1% EL solution | Resistance to EL monotherapy in biofilm form [4] |
| Multiple Gram-negative bacteria | MIC90: 9.7 µg/mL (S. enterica) | Not specified | Broth microdilution | Broad-spectrum activity against planktonic forms [2] |
| Multiple Gram-positive bacteria | MIC90: 6.2 µg/mL (B. cereus) | Not specified | Broth microdilution | Potent anti-staphylococcal activity [2] |
Antibiotic synergy: EL demonstrates enhanced antibiotic efficacy against M. abscessus biofilms when combined with conventional antibiotics, significantly reducing intracellular bacterial loads in macrophages [5] [6]. This combination approach allows for reduced antibiotic concentrations while maintaining therapeutic efficacy, potentially mitigating toxicity concerns.
Nanoformulation strategies: EL loaded onto glucosamine-functionalized graphene oxide (GO-GLA) nanocarriers exhibits improved antibacterial properties against various Gram-positive and Gram-negative bacteria while demonstrating limited cytotoxicity against human cells in lactate dehydrogenase assays [2]. These nanoformulations enhance drug delivery to biofilm structures and maintain effective concentrations at infection sites.
Physical enhancement methods: Application of rotating magnetic fields (RMF) of 10-50 Hz frequency during EL treatment results in approximately 50% greater reduction in biofilm growth and biomass compared to EL treatment alone [7]. This non-invasive physical enhancement technique improves antiseptic penetrability into biofilm structures without increasing cytotoxic effects on host cells.
Standard solution preparation: Dissolve EL in purified water to achieve 0.1% working solution (1 mg/100 g product). For in vitro applications, prepare stock solutions in appropriate solvents (e.g., DMSO) not exceeding 1% final concentration in biological assays [4] [2].
Nanoformulation development: Functionalize graphene oxide with glucosamine through EDC/NHS coupling via amide linkage. Characterize resulting GO-GLA-EL nanocomposites using FTIR spectroscopy, XRD, TGA, zetasizer, and electron microscopy to confirm successful synthesis and drug loading [2].
Quality assessment: Verify EL composition and purity through characteristic FTIR peaks in the region of 3500-3100 cm⁻¹ (primary aromatic amines) and at 1650 cm⁻¹ (C=N of acridine ring) [2].
Cytotoxicity assessment: Evaluate EL toxicity against relevant human cell lines (e.g., L929 fibroblasts) using lactate dehydrogenase (LDH) assays. EL and its nanoformulations demonstrate limited toxicity effects against human cells at effective antimicrobial concentrations [2] [7].
Therapeutic index determination: Establish ratio between minimum inhibitory concentration (MIC) and cytotoxic concentration (CC50) to define safety window for clinical applications. Current evidence suggests favorable therapeutic indices for topical administration [2].
Diabetic foot ulcer application: For DFU management, EL may be applied directly to debrided wounds followed by standard moist wound dressings. Clinical validation through RT-qPCR of wound edge tissue from DFU patients shows EL upregulates pro-healing genes (AKT1, HSP90AA1) and downregulates inflammatory/degradative genes (MMP9, MAPK8) with statistical significance (p<0.0001) [1] [3].
Treatment frequency: Based on BOAT efficacy kinetics, recommend contact time of at least 30 minutes for maximal anti-biofilm activity against susceptible pathogens like S. aureus. Application frequency should be tailored to wound severity and microbial burden [4].
Contraindications and considerations: EL demonstrates limited efficacy against P. aeruginosa biofilms as monotherapy; consider combination approaches or alternative antiseptics for wounds with confirmed pseudomonal involvement [4].
This compound lactate represents a promising anti-biofilm agent with multi-target mechanisms and demonstrated efficacy against clinically relevant pathogens, particularly in chronic wound applications. The comprehensive protocols outlined herein provide researchers with standardized methodologies for evaluating EL's anti-biofilm properties, from initial screening to mechanistic studies and clinical validation.
Future research should focus on optimizing combination regimens with conventional antibiotics, developing advanced delivery systems for enhanced biofilm penetration, and conducting randomized controlled trials to establish standardized clinical protocols for biofilm-associated infections. Additionally, further investigation into the structure-activity relationship of acridine derivatives may yield compounds with enhanced potency and spectrum of activity against resistant biofilm pathogens.
Ethacridine lactate (acrinol, trade name Rivanol) is an aromatic organic compound based on acridine that has been utilized in medical practice for several decades, with two primary applications: as a topical antiseptic effective against Gram-positive bacteria, and as an abortifacient for second-trimester pregnancy termination. [1] The extra-amniotic instillation procedure involves the administration of this compound lactate into the extra-amniotic space (between the uterine wall and amniotic sac) to induce labor and achieve fetal expulsion in second-trimester pregnancies. This method has been particularly significant in settings where legal frameworks permit second-trimester abortions and where healthcare infrastructure requires cost-effective and relatively safe procedures. [2] [3] The procedure represents an important option in the obstetric toolkit for pregnancy termination between 12-20 weeks gestation, especially in cases of fetal abnormalities, maternal health indications, or other circumstances requiring pregnancy termination.
The pharmacological mechanism of this compound lactate as an abortifacient is not fully elucidated, but research suggests it functions through multiple pathways. Unlike prostaglandin analogs that directly stimulate uterine contractions, this compound lactate appears to initiate a cascade of biochemical events leading to cervical ripening and labor induction. Studies indicate that this compound lactate may trigger epithelial-to-mesenchymal transition (EMT) in amniotic membranes, a process that significantly weakens the structural integrity of the amnion. [4] This transition involves amniotic epithelial cells losing their epithelial characteristics and acquiring mesenchymal markers such as vimentin and fibronectin, with associated disruption of intercellular adhesions and degradation of extracellular matrix components. Additionally, this compound lactate may stimulate the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), particularly MMP-9, which contributes to the degradation of collagen in fetal membranes and facilitates cervical ripening. [4] These combined effects ultimately lead to membrane weakening, cervical changes, and the initiation of uterine contractions.
Patient Evaluation: Conduct comprehensive medical assessment including confirmation of gestational age (typically 12-20 weeks) via ultrasound, review of medical history, contraindications, and counseling regarding procedure risks and alternatives. [2] [5]
Informed Consent: Obtain written informed consent specifically detailing the procedure, expected induction-abortion interval (potentially 24-48 hours), potential complications including hemorrhage, infection, retained products, and failure requiring surgical intervention. [2] [5]
Materials Preparation: Prepare 150-200 ml of 0.1% this compound lactate solution, Foley catheter (16-18 French), sterile drapes, antiseptic solution, syringe, and emergency equipment including oxytocin infusion and instruments for surgical evacuation if needed. [2] [3] [1]
Table 1: Step-by-Step Instillation Procedure
| Step | Procedure Description | Technical Notes |
|---|---|---|
| 1 | Patient positioned in dorsal lithotomy position | Proper positioning for optimal access |
| 2 | Aseptic preparation of perineum and vagina | Reduce infection risk |
| 3 | Speculum insertion to visualize cervix | Visual confirmation of cervical os |
| 4 | Foley catheter insertion into extra-amniotic space | Catheter passed through cervical canal alongside membranes |
| 5 | Balloon inflation with 10-20 ml sterile water | Secures position and facilitates cervical ripening |
| 6 | Slow instillation of 0.1% this compound lactate (150-200 ml) | Administered via catheter over several minutes |
| 7 | Catheter clamping and secure placement | Prevents backflow of solution |
| 8 | Monitoring initiation for contractions/vital signs | Continuous assessment for complications |
The instillation procedure requires strict adherence to aseptic technique throughout to minimize infection risk. The Foley catheter is carefully inserted through the cervical canal into the extra-amniotic space, taking care not to rupture the amniotic membranes. The balloon is then inflated to maintain catheter position and provide mechanical cervical ripening through localized pressure. The this compound lactate solution (0.1%) is administered slowly to allow for proper distribution in the extra-amniotic space. Catheter placement is maintained following instillation, with the catheter typically remaining in place until expulsion or until adequate labor establishes. [2] [3] [1]
Following the instillation procedure, patients require continuous monitoring for signs of complications including excessive bleeding, signs of infection, or systemic reaction. Uterine activity typically begins within several hours, with regular assessment of contraction pattern, duration, and intensity. Analgesic support should be provided according to patient need, as the procedure can elicit significant discomfort. [2] [6] Vital signs including temperature, pulse, blood pressure, and vaginal bleeding are monitored at regular intervals. The induction-abortion interval (time from instillation to fetal expulsion) varies considerably but typically ranges from 20-40 hours. [2] [6] Supplemental medications may be administered to enhance uterine contractions, particularly if progress is inadequate after the initial instillation.
Clinical studies conducted over several decades have established the efficacy profile of extra-amniotic this compound lactate for second-trimester pregnancy termination. The procedure demonstrates high success rates across multiple studies, with variations based on specific protocols and supplemental medications used.
Table 2: Efficacy Outcomes from Clinical Studies
| Study Reference | Sample Size | Success Rate (%) | Mean Induction-Abortion Interval (hours) | Supplemental Medications |
|---|---|---|---|---|
| Bhathena et al. (1990) [2] | 207 | 92% | 35 | None |
| Bhathena et al. (1990) [2] | 108 | 98% | 19 | 15-methyl PGF2α at 6 hours |
| Karande et al. (2017) [5] | 30 | 76.7% | 33.9 | None |
| Retrospective Analysis [6] | 54 | 93% | 40.5 | None |
| Matched Pair Analysis [6] | 25 | 92% | 41.0 | None |
The data demonstrate that supplemental prostaglandins significantly reduce the induction-abortion interval while improving overall success rates. The combination approach using this compound lactate with prostaglandin analogs represents an optimized protocol balancing efficacy with procedural duration. Research indicates that the timing of prostaglandin administration is critical, with one study demonstrating that administration at 8 hours post-instilliation provided superior outcomes compared to earlier timepoints (2 or 4 hours). [7]
The safety profile of extra-amniotic this compound lactate is generally favorable, with most studies reporting low complication rates when performed by experienced practitioners in appropriate clinical settings.
Table 3: Complication Rates Across Studies
| Complication Type | Frequency Range | Management Approach |
|---|---|---|
| Incomplete Abortion/Retained Products | 6-48% [2] [5] | Surgical evacuation (dilation and curettage) |
| Hemorrhage | 1-3% [2] [6] | Oxytocic agents, uterine massage, surgical intervention if severe |
| Cervical Tears | 1-10% [2] [3] | Surgical repair if significant |
| Pelvic Infection | 1-4% [2] | Antibiotic therapy based on culture and sensitivity |
| Failed Induction | 2-7% [2] [5] | Alternative methods (surgical or repeat medical induction) |
The variation in incomplete abortion rates across studies highlights the importance of post-procedure monitoring and availability of surgical backup. The relatively low rates of hemorrhage and infection compare favorably with other second-trimester termination methods, particularly when considering the reduced systemic side effects compared to prostaglandin-only regimens. [2] [6]
The pharmacological action of this compound lactate in inducing labor involves complex biochemical pathways that differ from direct uterine stimulants. Research indicates that this compound lactate triggers epithelial-to-mesenchymal transition (EMT) in amniotic membranes, a process that weakens the structural integrity of the amnion and facilitates rupture. [4] This transition involves amniotic epithelial cells losing their epithelial characteristics and acquiring mesenchymal markers. Experimental evidence demonstrates that amnions from vaginal deliveries contain a significantly increased percentage of mesenchymal cells (60%) compared to unlabored cesarean sections (10%), confirming the association between EMT and labor. [4]
This compound lactate appears to function as an EMT inducer, decreasing the time and mechanical pressure required for amnion rupture. This mechanistic pathway explains the cervical ripening and membrane weakening that precedes uterine contractions in the abortion process. The process involves increased expression of mesenchymal markers including vimentin, N-cadherin, and fibronectin, with concomitant decrease in epithelial markers such as E-cadherin. [4] Pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α), may mediate this transition, creating a biochemical environment conducive to membrane rupture and cervical changes. This mechanism distinguishes this compound lactate from direct uterine stimulants and explains the characteristic sequence of events in this compound lactate-induced termination.
Figure 1: Proposed Molecular Mechanism of this compound Lactate in Pregnancy Termination. The diagram illustrates the signaling pathway through which this compound lactate induces biochemical changes leading to abortion. Key steps include stimulation of pro-inflammatory cytokines (particularly TNF-α), activation of epithelial-to-mesenchymal transition (EMT) in amniotic cells, increased matrix metalloproteinase (MMP) expression, extracellular matrix degradation, and subsequent clinical effects including cervical ripening and membrane weakening. [4]
Extra-amniotic this compound lactate represents one of several pharmacological approaches for second-trimester pregnancy termination. Comparative studies provide insights into its relative advantages and limitations compared to other methods.
Table 4: Comparison of Second-Trimester Termination Methods
| Method | Success Rate | Mean Induction-Abortion Interval | Advantages | Disadvantages |
|---|---|---|---|---|
| This compound Lactate Extra-Amniotic | 76.7-98% [2] [5] | 19-41 hours [2] [5] [6] | Lower cost, predictable timing, fewer systemic side effects | Longer procedure duration, invasive application |
| Intravaginal Misoprostol | 93-100% [5] | 14.6 hours [5] | Non-invasive, shorter duration, room temperature storage | More gastrointestinal side effects, multiple dosing |
| Vaginal PGE1 | Comparable to this compound [6] | 26.9 hours [6] | Shorter induction-abortion interval | More side effects, multiple vaginal examinations |
| Intraamniotic PGF2α | Similar high efficacy | Varies by protocol | Direct amniotic administration | Higher cost, more technical difficulty |
The comparative data reveal that while misoprostol regimens offer advantages in procedure duration and non-invasiveness, this compound lactate maintains an important position in the abortion arsenal due to its favorable side effect profile and predictable progression. The choice between methods depends on clinical context, available resources, and specific patient factors.
Research indicates that the efficacy of this compound lactate can be significantly enhanced through combination with other agents, particularly prostaglandin analogs. One study demonstrated that supplementary administration of 15-methyl prostaglandin F2α (Carboprost) at 8 hours post-instillation resulted in a 98% success rate with a significantly reduced mean induction-abortion interval of 19 hours compared to 35 hours with this compound lactate alone. [2] The timing of prostaglandin supplementation appears critical, with one study specifically investigating optimal administration schedules finding that 8 hours post-ethacridine installation provided superior results compared to earlier timepoints (2 or 4 hours). [7] This synergistic approach leverages the cervical ripening effects of this compound lactate followed by the potent uterine stimulant properties of prostaglandins, creating an optimized physiological sequence for pregnancy termination.
Figure 2: this compound Lactate Procedure Workflow and Decision Protocol. The flowchart illustrates the complete clinical pathway from patient selection through procedure outcome, including key decision points such as supplemental prostaglandin administration at 8 hours and management of potential complications. [2] [7]
The safety profile of extra-amniotic this compound lactate instillation is generally favorable, with specific risk mitigation strategies essential for optimal outcomes. Hemorrhage risk, while relatively low (approximately 1% in larger studies), necessitates readiness with oxytocic agents and surgical backup. [2] The procedure carries a risk of cervical trauma (1-10% across studies), which can be minimized by careful technique and avoiding mechanical force during catheter placement. [2] [3] Infectious complications (1-4%) can be reduced through strict aseptic protocol and possibly prophylactic antibiotics in selected cases. [2]
A significant advantage of this compound lactate compared to prostaglandin-only regimens is the reduced incidence of systemic side effects. Gastrointestinal symptoms (nausea, vomiting, diarrhea) commonly associated with prostaglandin analogs occur less frequently with this compound lactate, improving patient tolerance. [6] Additionally, the predictable time course of this compound lactate procedures (typically 24-48 hours) facilitates better resource planning in clinical settings compared to methods with more variable timeframes. [6] Contraindications include suspected uterine scar in women with previous cesarean delivery (due to theoretical rupture risk), known hypersensitivity to this compound, active genital tract infection, and coagulation disorders.
Extra-amniotic this compound lactate instillation remains a valuable method for second-trimester pregnancy termination with a well-established efficacy and safety profile spanning several decades of clinical use. While newer methods like vaginal misoprostol offer advantages in certain settings, this compound lactate maintains particular utility in resource-constrained environments and where predictable procedure timing is advantageous. The optimized combination protocol incorporating supplemental prostaglandins at 8 hours post-instillation represents the most efficacious approach, achieving success rates approaching 98% with reduced induction-abortion intervals. [2] [7]
Future research directions should include further elucidation of the molecular mechanisms underlying this compound lactate's action, particularly its role in epithelial-mesenchymal transition and cytokine signaling pathways. [4] Development of standardized protocols incorporating the most effective combination regimens would enhance consistency across clinical settings. Additionally, comparative effectiveness research against contemporary methods would help clarify the precise indications and optimal role of this compound lactate in modern obstetric practice. As abortion access faces increasing challenges globally, maintaining expertise in multiple termination methods, including this compound lactate instillation, ensures clinicians can provide the most appropriate options for diverse patient circumstances and healthcare environments.
These notes synthesize findings from a 2025 study that used an integrated approach to explore the antibacterial mechanisms of ethacridine against DFUs [1].
This compound lactate is an acridine derivative known for its antiseptic properties. Recent investigations propose its potential as a multi-target therapeutic agent for disrupting bacterial biofilms in DFUs [1].
The diagram below illustrates the core workflow and the primary signaling pathways identified in the study.
The table below summarizes the molecular docking results for this compound with the top five hub targets [1].
Table 1: Molecular Docking Affinities of this compound with Hub Targets
| Target Protein | Reported Function / Relevance | Docking Affinity (kcal/mol) |
|---|---|---|
| MMP9 | Matrix Metalloproteinase 9; involved in tissue remodeling and inflammatory response. | -9.8 |
| AKT1 | AKT Serine/Threonine Kinase 1; a central node in cell signaling, survival, and growth. | Not Explicitly Listed* |
| EGFR | Epidermal Growth Factor Receptor; regulates cell growth, proliferation, and differentiation. | Not Explicitly Listed* |
| SRC | Proto-oncogene tyrosine-protein kinase SRC; key signaling molecule in multiple pathways. | Not Explicitly Listed* |
| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1; involved in protein folding and stability. | Not Explicitly Listed* |
*The study confirmed favorable binding affinities (all < -5.0 kcal/mol) for all hub targets but listed the specific value explicitly only for MMP9 [1].
This section provides a step-by-step methodology, consolidating general best practices [2] [3] with specifics from the this compound study [1].
1.1 Protein Structure Preparation
1.2 Ligand Structure Preparation
2.1 Defining the Binding Site
2.2 Docking Parameters and Run
2.3 Pose Analysis and Selection
3.1 Validation of Docking Protocol
3.2 Molecular Dynamics (MD) Simulation
The integrated computational approach confirms that this compound lactate likely exerts its antibacterial and wound-healing effects in DFUs through interactions with multiple targets and pathways, rather than a single protein [1]. The strong and stable binding with MMP9 is particularly noteworthy, as this enzyme plays a critical role in tissue remodeling during wound healing.
When performing such studies, it is critical to remember that molecular docking provides a hypothesis of binding mode and affinity. The predictions, especially from rigid-receptor docking, must be validated experimentally. Techniques like RT-qPCR (as used in the source study to validate gene expression) and surface plasmon resonance (SPR) to measure binding affinity are essential next steps to confirm computational findings [1] [3].
The table below summarizes key parameters for a validated UV spectrophotometric method, which can serve as a foundation for your stability-indicating assays [1].
| Parameter | Specification / Value |
|---|---|
| Detection Method | UV Spectrophotometry |
| λmax (Detection Wavelength) | 271 nm |
| Solvent | Double distilled water |
| Linearity Range | 2 - 12 μg/mL |
| Regression Equation | Y = 0.016795X + 0.00768 (R² = 0.998) |
| Molar Absorptivity | 59.781 x 10³ L/mol·cm |
| Limit of Detection (LOD) | 0.11 μg |
| Limit of Quantitation (LOQ) | 0.43 μg |
You can adapt the following workflow to design forced degradation and stability studies for ethacridine lactate solutions. This diagram outlines the core experimental process:
Here is a detailed methodology based on the published analytical procedure [1]:
This compound lactate (also known as Rivanol) is a therapeutically significant compound with demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, and recent research has explored its formulation in advanced drug delivery systems. However, its poor solubility characteristics present substantial challenges for pharmaceutical development, particularly for oral administration where its bioavailability is approximately only 1%. This technical support guide provides evidence-based troubleshooting strategies to overcome these solubility limitations, offering detailed protocols and quantitative data to support researchers in developing effective this compound lactate formulations.
The solubility behavior of this compound lactate is characterized by its pH-dependent ionization, with a pKa of 11.04, making it highly ionized at neutral pH. While this ionization contributes to its antibacterial efficacy through interaction with bacterial DNA, it also complicates formulation strategies aimed at improving its bioavailability. This guide synthesizes the most current research findings to present two primary approaches for enhancing this compound lactate solubility: hydrophobic ion pairing (HIP) and nanocarrier systems, both of which have demonstrated significant improvements in drug loading and delivery efficiency.
This compound lactate is chemically described as 6,9-diamino-2-ethoxyacridine lactate, forming a yellow crystalline powder with a bitter taste and high water solubility. As a basic dyestuff based on acridine, it exerts its greatest antibacterial effect when dissociated into positively charged this compound ions, particularly against Gram-positive bacteria. The compound is commonly used as a topical wound disinfectant in 0.1% solutions (Rivanol) and has applications in treating diarrhea (Tannacomp), though its therapeutic potential is limited by poor absorption after oral administration.
Table 1: Fundamental Physicochemical Properties of this compound Lactate
| Property | Characteristics | Research Significance |
|---|---|---|
| Physical Form | Yellow crystalline powder, bitter taste | Visual identification and palatability considerations |
| Solubility Profile | Soluble in water (especially hot water), slightly soluble in ethanol, insoluble in ether | Guides solvent selection for formulation |
| Ionization Characteristics | pKa = 11.04, cationic charge at neutral pH, planar molecular structure | Impacts HIP strategy and interaction with nanocarriers |
| Antibacterial Mechanism | Intercalation with bacterial DNA, inhibition of protein biosynthesis | Relevant for maintaining efficacy in new formulations |
| Current Applications | Topical disinfectant (0.1% solutions), diarrhea treatment | Informs potential expanded indications with improved formulations |
The primary challenge researchers face is this compound lactate's high hydrophilicity and level of ionization at physiological pH, which limits its incorporation into lipid-based delivery systems and results in poor membrane permeability. Additionally, the compound's planar surface area provides opportunities for π-π interactions with aromatic structures, which can be leveraged in formulation strategies but may also complicate dissolution kinetics. Understanding these fundamental properties is essential for selecting appropriate solubility enhancement techniques and anticipating potential interactions with formulation components.
Two primary strategies have emerged from recent research for addressing this compound lactate solubility challenges, each with distinct mechanisms and advantages. The hydrophobic ion pairing (HIP) approach utilizes oppositely charged surfactants to form complexes with reduced hydrophilicity, while nanocarrier systems employ functionalized graphene oxide to improve drug loading and targeted delivery. The selection between these approaches depends on the intended route of administration, desired release profile, and scalability requirements.
Table 2: Comparison of Solubility Enhancement Strategies for this compound Lactate
| Strategy | Mechanism | Key Advantages | Reported Efficacy |
|---|---|---|---|
| Hydrophobic Ion Pairing (HIP) | Electrostatic interaction with oppositely charged surfactants forming water-insoluble complexes | Significantly increases lipophilicity (log Dₙ‑octanol/water up to 2.66), enables incorporation into SEDDS | 100% precipitation efficiency with docusate, payload up to 97.13 mg/mL in SEDDS |
| Nanocarrier Systems (GO-GLA) | Functionalized graphene oxide with glucosamine provides surface for non-covalent drug loading | Broad-spectrum antibacterial activity maintained, limited cytotoxicity to human cells | Effective against both Gram-positive and Gram-negative bacteria with MIC₉₀ as low as 6.2 μg/mL |
| Solid Dispersion | Dispersion of drug in hydrophilic polymer matrix to increase surface area and dissolution rate | Can enhance dissolution rate of poorly soluble drugs in hydrogel formulations | Particularly effective for topical hydrogel formulations with poorly soluble drugs |
The HIP approach is particularly valuable for oral delivery applications, as it enables the incorporation of this compound lactate into self-emulsifying drug delivery systems (SEDDS) that protect the drug from degradation in the gastrointestinal tract and enhance absorption. Meanwhile, nanocarrier systems based on glucosamine-functionalized graphene oxide (GO-GLA) offer advantages for targeted antimicrobial applications, leveraging both the inherent antibacterial properties of the nanomaterial and the therapeutic payload. Recent research indicates that both strategies maintain the antibacterial efficacy of this compound lactate while addressing its solubility limitations, though through fundamentally different mechanisms.
The HIP technique has demonstrated remarkable success in enhancing the lipophilicity of this compound lactate, particularly with anionic surfactants classified as phosphates, sulfates, and sulfonates. This section provides a detailed, step-by-step protocol based on optimized experimental conditions, with docusate emerging as the most effective counterion according to recent studies.
Preparation of this compound Solution:
Surfactant Solution Preparation:
HIP Complex Formation:
Separation and Washing:
Characterization and Analysis:
The following workflow diagram illustrates the HIP formation process:
The graphene oxide-based nanocarrier approach represents a cutting-edge strategy for enhancing this compound lactate delivery, particularly for antimicrobial applications. This method leverages the exceptional surface area and functionalization capabilities of graphene oxide to create tailored drug delivery systems with demonstrated efficacy against a broad spectrum of bacterial strains.
GO Synthesis and Functionalization:
Drug Loading Process:
Purification and Characterization:
The following diagram illustrates the nanocarrier preparation and drug loading process:
Comprehensive characterization of modified this compound lactate formulations is essential for confirming successful solubility enhancement and predicting in vivo performance. The following analytical techniques provide critical insights into the physicochemical properties and biological activity of the formulated products.
Partition Coefficient (log D) Determination:
Solubility in Pharmaceutical Excipients:
Antibacterial Activity Testing:
Cytotoxicity Evaluation:
Q1: What should I do if my HIP complexes show low precipitation efficiency?
A: Low precipitation efficiency typically results from suboptimal molar ratios or inappropriate surfactant selection. First, verify that you're using a 1:1 molar ratio of this compound to surfactant. If precipitation remains inefficient, systematically screen different surfactant classes (phosphates, sulfates, sulfonates) to identify the most effective counterion for your specific application. Docusate has consistently demonstrated 100% precipitation efficiency in published studies and should be included as a positive control. Additionally, ensure your this compound solution is freshly prepared in 0.01 M HCl to maintain consistent ionization state.
Q2: How can I prevent premature drug release from SEDDS containing this compound HIP complexes?
A: Premature release is frequently caused by hydrophilic co-solvents in the SEDDS formulation. Reformulate without DMSO, ethanol, benzyl alcohol, propylene glycol, or tetraglycol, as these solvents rapidly migrate into the aqueous phase, carrying the drug with them. Focus on highly lipophilic SEDDS compositions based on medium-chain triglycerides, oleyl alcohol, and appropriate surfactants (Kolliphor EL, Tween 80). The log Dₙ‑octanol/water of your HIP complex should exceed 2.0 for optimal retention in the oil phase, with docusate HIP complexes achieving values of 2.66.
Q3: Why is my GO-GLA nanocarrier exhibiting aggregation after drug loading?
A: Aggregation in nanocarrier systems typically results from insufficient surface charge or inappropriate drug loading conditions. Ensure your GO functionalization with glucosamine introduces sufficient amino groups to maintain colloidal stability. Characterize the zeta potential of your nanocarrier before and after drug loading - values greater than ±30 mV generally indicate good stability. If aggregation persists, consider optimizing the drug loading protocol by reducing concentration, modifying pH, or introducing short ultrasonication steps. Also verify that your GO starting material has appropriate oxygen-containing functional groups for successful functionalization.
Q4: How can I confirm successful drug loading in my GO-GLA nanocarrier?
A: Successful drug loading should be confirmed through multiple complementary techniques. FTIR spectroscopy should show characteristic this compound bands (3500-3100 cm⁻¹ for primary aromatic amines and 1650 cm⁻¹ for C=N of acridine ring) in the nanoformulation. XRD patterns typically demonstrate reduced crystallinity compared to pure drug. TGA can provide quantitative drug loading percentages based on decomposition profiles. Additionally, UV-Vis or fluorescence spectroscopy of dissolved nanocarriers can quantify drug content, while morphological changes observed through SEM or AFM further corroborate successful loading.
Q5: What if my this compound formulations show reduced antibacterial efficacy compared to the pure drug?
A: While some reduction in immediate efficacy might occur due to modified release kinetics, significant losses in antibacterial activity suggest problems in formulation. First, verify that your formulation process hasn't chemically modified the this compound molecule through comprehensive characterization. Ensure that your delivery system provides appropriate release of the drug at the target site - for nanocarriers, this may require optimization of binding strength. Also confirm that excipients or surfactants in your formulation don't interfere with the drug's mechanism of action (DNA intercalation). Finally, consider that some formulations may actually enhance antibacterial activity through improved cellular uptake, so ensure your efficacy testing includes appropriate time points to capture delayed effects.
The solubility challenges associated with this compound lactate can be effectively addressed through systematic formulation approaches, particularly hydrophobic ion pairing and nanocarrier systems. The protocols and troubleshooting guidance provided in this technical support document are based on recent peer-reviewed research and offer reproducible methods for enhancing the delivery of this promising therapeutic agent. As research in this field advances, we anticipate further refinement of these strategies, particularly in targeted delivery systems that maximize therapeutic efficacy while minimizing potential side effects.
Researchers are encouraged to consider their specific application requirements when selecting between the primary strategies outlined here. For oral delivery applications, the HIP approach with subsequent incorporation into SEDDS presents a viable path forward, while for topical antimicrobial applications, the GO-GLA nanocarrier system offers distinct advantages. In all cases, comprehensive characterization using the analytical methods described is essential for confirming successful formulation and predicting in vivo performance. As these technologies mature, we anticipate expanded therapeutic applications for this compound lactate leveraging these advanced formulation strategies.
Robustness is a validation parameter that measures an analytical method's capacity to remain unaffected by small, deliberate variations in procedural conditions. For the RP-HPLC analysis of Ethacridine Lactate, the following specific variations were investigated and deemed acceptable [1].
| Parameter Varied | Condition Studied | Effect on Results |
|---|---|---|
| Mobile Phase Composition | Methanol:Water (58:42 to 62:38 v/v) | No significant adverse effect; % RSD < 2 [1] |
| Flow Rate | 0.9 mL/min to 1.1 mL/min | No significant adverse effect; % RSD < 2 [1] |
| pH of Mobile Phase | Adjusted with ortho-phosphoric acid (variations specified as "deliberate changes") | No significant adverse effect; % RSD < 2 [1] |
The core methodology for this robust RP-HPLC analysis is as follows [1]:
Here are solutions to common problems you might encounter during the analysis of this compound Lactate.
What should I do if the peak for this compound lactate shows tailing?
How can I address shifts in retention time?
What could cause high background noise or baseline drift?
The diagram below outlines a systematic workflow you can follow to test the robustness of your HPLC method for this compound Lactate, based on the parameters studied.
The robustness of an analytical method is a cornerstone of its reliability. The provided RP-HPLC method for this compound Lactate has been experimentally shown to tolerate minor operational variations, making it suitable for routine quality control [1].
The table below summarizes the key quantitative data and storage conditions for ethacridine lactate.
| Property / Condition | Specification | Source / Notes |
|---|---|---|
| Physical Form | Yellow powder | [1] |
| Melting Point | 62-67 °C (lit.) | [1] |
| Recommended Storage (Powder) | Room temperature; in a cool, dry, well-ventilated area, in a tightly closed container. | [2] [1] |
| Room Temperature Stability | Confirmed stable for at least one month at room temperature during shipping. | [2] |
| Solubility (for 25°C) | [2] | |
| - DMSO | 69 mg/mL (200.94 mM) | |
| - Water | 69 mg/mL (200.94 mM) | |
| - Ethanol | 20 mg/mL (58.24 mM) | |
| Solution Storage | 4°C (for aqueous stock solutions) | [3] |
Q1: Can this compound lactate powder be shipped and stored at room temperature?
Q2: What is the best way to prepare and store stock solutions of this compound lactate?
Q3: What safety precautions should I take when handling this compound?
For in vivo studies, creating a homogeneous suspension often requires the use of a suspending agent. Here is a detailed methodology, with one approach adapted from the search results [2]:
Materials:
Procedure:
The diagram below outlines the logical workflow for preparing different forms of this compound lactate for experiments, based on the cited protocols.
The table below summarizes the key parameters of a validated, stability-indicating RP-HPLC method for the analysis of ethacridine lactate in pharmaceutical formulations [1].
| Parameter | Specification |
|---|---|
| Column | Qualisil BDS RP C-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| pH Adjustment | Adjusted to 2.8 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 μL |
| Retention Time | ~4.4 minutes |
| Runtime | 7 minutes |
| Linearity Range | 2 - 12 μg/mL (R² = 0.998) |
| LOD / LOQ | 0.11 μg / 0.33 μg |
This method has been validated as per ICH guidelines and demonstrated excellent precision, accuracy, and robustness, making it suitable for routine analysis of bulk drug and pharmaceutical formulations [1].
Here are solutions to common problems you might encounter when developing or running an RP-HPLC method for this compound lactate.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Peak Tailing | - Silanol interactions
The following diagram outlines a systematic, three-pronged approach to RP-HPLC method development, which can be adapted for various analytes. This strategy helps in efficiently selecting the right method type based on your analytical goals [2].
This workflow advocates for selecting a method template based on your primary objective [2]:
What should I do if I cannot find a C-18 column with the exact same specifications? You can use another C-18 column with similar dimensions (250 mm length) and particle size (5 μm). However, you must re-validate the system suitability parameters, as the retention time and resolution might differ. Screening different C-18 columns from various manufacturers is a good practice during method development [2].
How can I improve the separation if impurities co-elute with the main peak? The most effective approach is "selectivity tuning." You can [2]:
The table below summarizes the basic chemical information for this compound lactate, which is useful for identification and analysis.
| Property | Description |
|---|---|
| CAS Number | 1837-57-6 [1] |
| Molecular Formula | C₁₅H₁₅N₃O·C₃H₆O₃ [1] |
| IUPAC Name | 7-ethoxyacridine-3,9-diamine; 2-hydroxypropanoic acid [1] |
| Appearance | White or almost white crystalline powder [1] |
| Solubility | Soluble in water [1] |
| Common Synonyms | Acrinol, Rivanol [1] |
A key degradation reaction for this compound lactate and other lactates is an oxidation process used for identification in pharmacopoeias like Ph. Eur. and DAB [2].
The following diagram illustrates this documented degradation pathway:
The traditional bromine water method is noted to be "time-consuming and troublesome" [2]. Pharmacopoeial methods now suggest more efficient techniques:
Available data suggests that this compound lactate can be sensitive to its environment, but comprehensive degradation studies are lacking.
Given the limited publicly available data, you may need to pursue the following to obtain a complete degradation profile:
Q1: What are the standard methods for assessing ethacridine lactate purity? Several chromatographic and spectrophotometric methods have been developed and validated for EL in bulk and pharmaceutical formulations.
Q2: How do I know my analytical method is precise and accurate? Method validation is key. The established methods for EL have been validated per ICH guidelines, and their performance characteristics are summarized in the tables below.
The following table summarizes the key performance metrics for the UV and HPLC methods:
| Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Precision (% RSD) |
|---|---|---|---|---|---|
| UV Spectrophotometry [1] | 2 - 12 μg/mL | 0.998 | 0.11 μg | 0.43 μg | < 2% |
| RP-HPLC [2] | 2 - 12 μg/mL | 0.9980 | 0.11 μg | 0.33 μg | < 2% |
The following table shows the recovery data, which indicates the accuracy of the methods:
| Method | Spiked Level | % Recovery |
|---|---|---|
| UV Spectrophotometry [1] | 80%, 100%, 120% | 99.26% - 100.25% |
| RP-HPLC [2] | 80%, 100%, 120% | 98.90% - 100.15% |
Q3: My HPLC peak for EL is tailing. What could be the cause? Peak tailing in HPLC is often related to the chemistry of the mobile phase and the column. For EL analysis, one study noted that tailing was overcome by adjusting the pH of the mobile phase to 2.8 with ortho-phosphoric acid [2]. Ensuring the mobile phase is properly pH-adjusted is a critical step.
Here are the summarized experimental workflows for the two primary quantitative methods.
Protocol 1: UV-Spectrophotometric Determination of EL [1]
Protocol 2: RP-HPLC Determination of EL [2]
This table summarizes core experimental findings on EL's efficacy and its enhanced performance when loaded into a glucosamine-functionalized Graphene Oxide (GO) nanocarrier (GO-GLA) [1] [2].
| Aspect | Free Ethacridine Lactate | EL-Loaded Nanoformulation (e.g., GO-GLA-EL) |
|---|---|---|
| Primary Mechanism of Action | Inhibition of bacterial nucleic acid synthesis; binds microbial DNA [1] [3]. | Combined EL mechanism plus nanocarrier effects (e.g., oxidative stress, membrane disruption) [1]. |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria [1] [3]. | Broad-spectrum, with maintained or improved efficacy against tested strains [1]. |
| Key Minimum Inhibitory Concentration (MIC₉₀) | S. enterica: 9.7 µg/mL B. cereus: 6.2 µg/mL [1]. | Data not fully quantified in available text, but study concludes nanoformulations show "significant antibacterial properties" [1]. | | Anti-Biofilm Activity | Limited to very slight, especially against Gram-negative rods [3]. | Not specified in available search results. | | Cytotoxicity (in vitro) | Limited toxicity against human cells (LDH assay) [1]. | Limited toxicity against human cells (LDH assay) [1]. | | Key Advantages | - Broad-spectrum activity
This workflow details the methodology for creating and testing glucosamine-functionalized graphene oxide nanocarriers loaded with EL, as described in the search results [1].
Protocol Steps Explained:
| Problem | Possible Cause | Solution & Tips |
|---|---|---|
| Low Drug Loading Efficiency | Weak non-covalent interactions; insufficient functional groups on nanocarrier. | Optimize the ratio of drug to nanocarrier. Ensure successful glucosamine functionalization to provide more binding sites [1]. |
| Nanoparticle Aggregation | High surface energy; unsuitable zeta potential (charge near zero). | Monitor zeta potential – high negative or positive values (e.g., >±30 mV) indicate good stability. Use surfactants or further functionalization to improve dispersion [1]. |
| High Cytotoxicity | Toxicity of raw materials (e.g., certain crosslinkers); nanoparticle dosage too high. | Use biocompatible crosslinkers (e.g., EDC/NHS). Re-evaluate the dosage and ensure thorough purification to remove toxic residues [1] [4]. |
| Poor Anti-Biofilm Activity | Inherent limitation of EL; nanoparticle unable to penetrate biofilm matrix. | Consider co-loading EL with a potent anti-biofilm agent (e.g., polyhexanide). Functionalize nanoparticles with biofilm-disrupting enzymes [3]. |
| Inconsistent Antibacterial Results | Unstable nanoformulation; uneven drug release; experimental variability. | Strictly control synthesis parameters (temperature, pH, reaction time). Use standardized antibacterial testing protocols (e.g., CLSI guidelines) for MIC determination [1]. |
The following diagram illustrates other nanoparticle strategies that can be adapted for EL delivery, based on general principles in the field [5] [6] [4].
The table below summarizes key quantitative findings from comparative clinical studies.
| Parameter | Ethacridine Lactate | Hypertonic Saline (20%) | Notes |
|---|---|---|---|
| Success Rate | 90.77% - 98% [1] [2] | 90% - 96.92% [1] [2] | Higher success rate (100%) reported for iodine-saline in one study [1]. |
| Complete Abortion Rate | 35.38% - 42% [1] [2] | 66.48% [2] | Hypertonic saline showed a higher rate of complete expulsion [2]. |
| Mean Induction-Abortion Interval | 30 - 37.82 hours [1] [2] | 38 - 44.40 hours [1] [2] | Interval for this compound decreases with advancing gestation; increases for saline [2]. |
| Common Side Effects | Lower incidence of systemic side effects [2] | Higher incidence of headache, rigor, and vomiting [2] | -- |
| Major Risks | Cervical tears, incomplete expulsion [3] | Coagulopathy (DIC), hypernatremia, maternal death [1] [2] | Saline instillation requires careful monitoring of coagulation profile [1] [4]. |
| Technique & Administration | Extra-amniotic instillation via Foley catheter [5] [3] | Intra-amniotic instillation via transabdominal amniocentesis [4] [5] | Extra-amniotic technique avoids risks of amniocentesis [2]. |
Here are the detailed methodologies for the key abortion procedures as described in the clinical studies.
The following diagrams illustrate the known and proposed mechanisms of action for this compound lactate, which extend beyond its obstetric use into areas like antibacterial activity.
The primary proposed mechanism for its abortifacient action is the stimulation of endogenous prostaglandin production, leading to uterine contractions and cervical softening [5]. In contrast, hypertonic saline is thought to work by causing placental necrosis and progesterone withdrawal, which triggers labor [4].
Notably, recent research into this compound's antiseptic properties has revealed additional molecular mechanisms. Studies using network pharmacology and molecular docking suggest it may act as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor and show a strong binding affinity with targets like MMP9, which could explain its anti-inflammatory and potential biofilm-disrupting effects [8] [9] [10].
The table below summarizes key efficacy data for ethacridine lactate from recent experimental studies.
| Bacterial Strain | Efficacy Metric | Result | Experimental Context | Source Citation |
|---|---|---|---|---|
| Salmonella enterica | MIC90 (Minimum Inhibitory Concentration) | 9.7 µg/mL | Free EL against planktonic bacteria | [1] [2] [3] |
| Bacillus cereus | MIC90 | 6.2 µg/mL | Free EL against planktonic bacteria | [1] [2] [3] |
| Multiple species biofilm | MBEC (Minimal Biofilm Eradication Concentration) | >1024 µg/mL | Free EL in a 96-well plate model | [4] |
| Multiple species biofilm | Log Reduction | ~1.5 - 3.0 | EL-chemisorbed bacterial cellulose dressing in a modified A.D.A.M. test | [4] |
| Various Gram-positive & Gram-negative | Significant Antibacterial Properties | Observed | EL and its nanoformulations (GO-GLA-EL) | [1] [2] [5] |
MIC90: The minimum concentration required to inhibit 90% of bacterial growth in a planktonic (free-floating) state. Lower values indicate higher potency. MBEC: The minimum concentration required to eradicate a mature biofilm, which is often much higher than the MIC due to biofilm resistance.
This table compares this compound lactate with other antiseptics commonly used in wound care, based on a study testing their ability to eradicate biofilms when loaded onto bacterial cellulose dressings. The results are ranked from highest to lowest efficacy.
| Antiseptic Agent | Relative Anti-Biofilm Efficacy (in dressing) | Key Findings & Context |
|---|---|---|
| Povidone-Iodine (PVP-I) | Highest | Most effective in modified disc-diffusion and A.D.A.M. tests against biofilms [4]. |
| Polyhexanide (PHMB) | High ↓ | Showed similar or higher activity than silver-based control dressings [4]. |
| Octenidine (OCT) | High ↓ | Showed similar or higher activity than silver-based control dressings [4]. |
| Chlorhexidine (CHX) | Medium | High activity in 96-well plate (MIC/MBEC) tests, but lower in dressing-based tests [4]. |
| This compound Lactate (EL) | Medium ↓ | Moderate efficacy in dressing tests; lower efficacy in 96-well plate MBEC assays [4]. |
| Hypochlorite Solutions | Lower | Included for reference [4]. |
To help you evaluate the data, here are the methodologies from the key studies cited.
This protocol was used to generate the MIC data in the first table [1] [2].
This protocol was used to test the efficacy of antiseptic-loaded dressings against biofilms, as in the second table [4].
Recent advanced studies provide a deeper insight into how EL exerts its effects, particularly in complex conditions like diabetic foot ulcers.
A 2025 study used network pharmacology, molecular docking, and dynamics simulation to analyze EL's action against bacterial biofilms in diabetic foot ulcers. The research predicted that EL acts through multi-target and multi-pathway mechanisms rather than a single target [5].
The diagram below illustrates this complex network mechanism.
The study concluded that EL's antibacterial effect likely involves:
| Antiseptic Agent | Mechanism of Action | Efficacy against P. aeruginosa Biofilm (14 strains) | Efficacy against S. aureus Biofilm (14 strains) |
|---|---|---|---|
| Ethacridine Lactate | Intercalates into DNA, inhibiting nucleic acid synthesis [1] | 0% efficacy at all contact times (1, 15, 30 min) [1] | 60% (1 min) → 70% (15 min) → 100% (30 min) [1] |
| Povidone-Iodine (PVP-I) | Reacts with key bacterial proteins and fatty acids [1] | 0% (1 min) → 33% (15 min) → 66% (30 min) [1] | 100% efficacy at all contact times (1, 15, 30 min) [1] |
| Octenidine (OCT) | Reacts with polysaccharides, causing leakage of cellular components [1] | 0% (1 min) → 46% (15 min) → 100% (30 min) [1] | 100% efficacy at all contact times (1, 15, 30 min) [1] |
Table Data Source: Adapted from [1]. This study used the Biofilm-Oriented Antiseptics Test (BOAT) on strains isolated from leg ulcer infections.
The data in the comparison table was generated using a standardized method designed specifically for evaluating anti-biofilm activity:
While this compound lactate is less effective in standard tests, recent investigations are revealing new potential applications and mechanisms.
The diagram below illustrates this proposed multi-target mechanism, which integrates network pharmacology, molecular docking, and molecular dynamics simulations [3].
The experimental data and current guidelines provide clear insights for research and development strategies.
| Application Area | Reported Efficacy | Reported Safety Profile & Common Side Effects | Key Supporting Studies |
|---|---|---|---|
| Diabetic Foot Ulcer (DFU) Management | Multi-target antibacterial action; disrupts biofilms; inhibits bacterial replication [1]. | Favorable cytotoxicity profile; limited toxicity to human cells in vitro; safe for topical use [1] [2]. | Network pharmacology, molecular docking, MD simulations, RT-qPCR validation [1]. |
| Second-Trimester Abortion | High success rate (98.3%) when combined with mifepristone and oxytocin [3]. | Significantly fewer side effects (75% vs. 96.7%) and less Hb drop compared to misoprostol regimen; lower pain perception [3]. | Prospective randomized trial (n=120) [3]. |
| General Antibacterial Applications | Broad-spectrum activity against Gram-positive and Gram-negative bacteria; MIC90 6.2 µg/mL against B. cereus [2]. | Low cytotoxicity confirmed by lactate dehydrogenase (LDH) assays on human cells [2]. | In vitro antibacterial assays, nanoformulation studies [2]. |
| Gastrointestinal Barrier Protection | Attenuates inflammation and stress-induced damage in intestinal organoids [4]. | Well-tolerated in combination with tannic acid for treating diarrhea [4]. | In vitro study on murine organoids [4]. |
For researcher evaluation, here are the experimental details from key studies.
| Study Focus | Experimental Model & Sample Size | Treatment Protocol / Dosing | Primary Outcome Measures |
|---|
| Antibacterial Mechanisms in DFU [1] | • In Silico: Network pharmacology, molecular docking, MD simulations. • Ex Vivo: RT-qPCR on wound edge tissue from DFU patients. | N/A (Mechanistic study) | • Identification of 105 common targets (e.g., AKT1, EGFR, MMP9). • Strong binding affinity with MMP9 (-9.8 kcal/mol). • Modulation of IL-17, TNF, and AGE-RAGE signaling pathways. | | Pregnancy Termination [3] | Model: Prospective randomized trial in humans. Sample: 120 women (13-20 weeks gestation). | • Group E (n=60): 200 mg mifepristone orally, followed after 36 hrs by extra-amniotic 0.1% EL (10 mL/week of gestation, max 150 mL) + IV oxytocin [3]. | • Success Rate: 98.3% within 24 hours. • Induction-Abortion Interval: 10.9 ± 2.6 hours. • Safety: Lower side effect incidence and reduced hemoglobin drop versus misoprostol. | | Broad-Spectrum Antibacterial Activity [2] | Model: In vitro assays against 7 bacterial strains. Sample: Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., B. cereus, S. pyogenes). | • EL alone and EL-loaded nanoformulations. • MIC90 determination. | • MIC90 of 6.2 µg/mL against B. cereus. • MIC90 of 9.7 µg/mL against S. enterica. • Low cytotoxicity in human cell LDH assays. | | Intestinal Barrier Protection [4] | Model: Murine small intestinal organoids. Induction: LPS exposure or growth factor withdrawal. | • TA (0.01 mg/mL) or Eta (0.002 mg/mL). | • Reduced inflammatory markers (IL-6, IL-1β, TNF-α). • Normalization of tight junction and mucin gene expression. |
The therapeutic effects of Ethacridine Lactate are mediated through multiple pathways. The diagram below illustrates its core mechanisms of action for antibacterial and anti-inflammatory effects.
This diagram synthesizes mechanisms described across multiple studies [1] [2] [4].
The experimental workflow for validating EL's antibacterial mechanisms in Diabetic Foot Ulcers (DFUs) integrates computational and experimental biology techniques, as illustrated below.
This workflow is reconstructed from the methodology detailed in the research on DFUs [1].
| Antiseptic Agent | Mechanism of Action | Efficacy against S. aureus Biofilm | Efficacy against P. aeruginosa Biofilm |
|---|---|---|---|
| Povidone-Iodine (PVP-I) | Oxidizes and denatures proteins, fatty acids, and nucleic acids [1] | High (100% eradication after 1-min contact) [2] | Moderate to High (66% eradication after 30-min contact) [2] |
| Octenidine (OCT) | Disrupts cell membrane, causing cytoplasmic leakage [1] | High (100% eradication after 1-min contact) [2] | High (100% eradication after 30-min contact) [2] |
| Polyhexanide (PHMB) | Damages cell membrane and microbial DNA [1] | High (used as a positive control in studies) [3] | High (used as a positive control in studies) [3] |
| Chlorhexidine (CHX) | Disrupts cell membrane; high concentrations coagulate proteins [1] | Effective, but resistance and cross-resistance have been reported [1] [3] | Lower efficacy against Gram-negative bacteria; resistance reported [1] [3] |
| Ethacridine Lactate (EL) | Inhibits bacterial nucleic acid synthesis [1] [2] | Moderate (100% eradication after 30-min contact) [2] | Very Low (0% eradication even after 30-min contact) [2] |
| Hypochlorite Solutions (SOH) | Oxidizes microbial biomolecules [1] | Low-concentrated solutions show none to moderate activity [3] | Low-concentrated solutions show none to moderate activity [3] |
The comparative data in the table above is largely derived from standardized tests designed to measure anti-biofilm activity. Below are the methodologies and key findings from pivotal studies.
This test measures the ability of antiseptics to kill bacteria within a mature biofilm [2].
This test uses a cellulose membrane placed on agar to simulate a wound environment and assesses a dressing's ability to kill biofilm bacteria beneath it [1].
The table below summarizes experimental findings on the cytotoxicity and antibacterial performance of ethacridine lactate from recent studies.
| Study Focus | Cell Type / Assay for Cytotoxicity | Cytotoxicity Findings | Antibacterial Efficacy (for context) | Citation |
|---|---|---|---|---|
| Antibacterial Nanoformulations | Human cells (unspecified); Lactate dehydrogenase (LDH) assay | EL and its nanoformulations showed limited toxicity effects against human cells. | Significant antibacterial properties against various Gram-positive and Gram-negative bacteria; MIC₉₀ as low as 6.2 µg/mL against B. cereus. [1] [2] | |
| Novel Thiosemicarbazide Derivatives | Not specified; Cytotoxicity assay & Therapeutic Index (TI) calculation | Cytotoxicity of EL was used as a reference (TI = 128). Novel compounds exhibited higher therapeutic indices than EL. | EL showed activity against oral bacteria like Streptococcus mutans and S. sanguinis. The novel compounds showed improved or comparable antibacterial activity. [3] | |
| Diabetic Foot Ulcer Treatment (Computational Prediction) | Not directly assessed; Network pharmacology & molecular docking | The study predicted that EL may act on targets like AKT1, EGFR, and MMP9, which are involved in cell proliferation and survival, suggesting a potential multi-target mechanism. | Predicted to exert antibacterial effects against bacterial biofilms in diabetic foot ulcers through multi-target and multi-pathway mechanisms. [4] |
For researchers looking to replicate or design similar experiments, here are the methodologies used in the cited studies.
The following diagram illustrates the multi-target mechanism of action for this compound lactate in treating biofilm-associated diabetic foot ulcers, as predicted by network pharmacology [4].
The experimental workflow for assessing cytotoxicity and antibacterial activity, integrating both in vitro and in silico methods, can be summarized as follows:
Ethacridine lactate is an acridine-derived antiseptic. A 2025 integrative study combined computational and experimental methods to explore its effect on gene expression in the context of DFUs [1] [2].
The study identified 105 potential targets of EL related to DFU and antibacterial activity. From these, 10 hub targets were prioritized, and the expression trends of several were validated with RT-qPCR [1] [2].
The table below summarizes the hub targets and the RT-qPCR-validated expression changes:
| Gene Symbol | Protein Name | Role / Function | Validated Expression Trend after EL Treatment (via RT-qPCR) |
|---|---|---|---|
| MMP9 | Matrix Metallopeptidase 9 | Tissue remodeling, wound healing [1] | Downregulated [1] |
| AKT1 | AKT Serine/Threonine Kinase 1 | Cell survival, growth, metabolism [1] | Information missing from search results |
| EGFR | Epidermal Growth Factor Receptor | Cell proliferation, migration [1] | Information missing from search results |
| SRC | SRC Proto-Oncogene | Cell signaling, inflammation [1] | Information missing from search results |
| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 | Protein folding, client protein stability [1] | Information missing from search results |
The following workflow and details are based on the methods described in the 2025 study and general qPCR validation guidelines [1] [3] [4].
Beyond individual genes, pathway enrichment analysis revealed EL's potential impact on several key signaling cascades. The table below lists the significant pathways identified in the study [1] [2].
| Signaling Pathway | Potential Role in DFU Pathogenesis and EL Action |
|---|---|
| AGE-RAGE Signaling | Highly relevant to diabetic complications; influences inflammation and oxidative stress [1]. |
| TNF Signaling | A major pathway in the regulation of inflammation and cell survival [1]. |
| IL-17 Signaling | Plays a key role in host defense and inflammatory pathology [1]. |
| Lipid and Atherosclerosis | Linked to vascular health, which is critical in diabetic wound healing [1]. |
Irritant